Product packaging for Br-PEG4-CH2-Boc(Cat. No.:)

Br-PEG4-CH2-Boc

Cat. No.: B606398
M. Wt: 371.26 g/mol
InChI Key: PELYBQFWTCXTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromo-PEG4-CH2CO2tBu is a heterobifunctional PEG linker engineered to facilitate the synthesis of complex bioconjugates. Its structure features a bromide group at one terminus, which acts as an excellent leaving group for nucleophilic substitution reactions, enabling reliable conjugation to thiols or other nucleophiles . The opposing terminus contains a tert-butyl-protected carboxylic acid, which serves as a stable, inert handle that can be selectively deprotected under acidic conditions to reveal a reactive carboxyl group for further conjugation via amide bond formation . This dual functionality allows for sequential, orthogonal conjugation strategies, providing researchers with greater control over the assembly of sophisticated molecules. The integrated tetraethylene glycol (PEG4) spacer is a critical component, significantly enhancing the aqueous solubility of conjugate molecules and reducing aggregation and immunogenicity. The four ethylene oxide units provide an optimal balance of length and flexibility, which can improve bioavailability and pharmacokinetic profiles in development candidates . This linker is particularly valuable in the field of bioconjugation, where it is applicated in the synthesis of Antibody-Drug Conjugates (ADCs) as a cleavable linker, in drug delivery systems, and in nanotechnology for modifying surfaces and nanoparticles . By offering a versatile and reliable tool for PEGylation, Bromo-PEG4-CH2CO2tBu empowers research in drug release, ligand development, and the creation of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27BrO6 B606398 Br-PEG4-CH2-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYBQFWTCXTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what are the properties of Br-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and applications of N-Boc-PEG4-bromide, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The user's initial query for "Br-PEG4-CH2-Boc" is ambiguous and does not correspond to a readily available chemical entity in major databases. The closest and most relevant commercially available compound is N-Boc-PEG4-bromide (CAS No. 1392499-32-9), which features a bromo group and a Boc-protected amine separated by a tetraethylene glycol (PEG4) spacer. This guide will focus on the properties and applications of this well-documented molecule.

N-Boc-PEG4-bromide is a versatile chemical tool that offers a combination of a reactive electrophile (bromide) and a protected nucleophile (Boc-amine) on a hydrophilic PEG spacer.[1][2] This unique structure allows for sequential and controlled conjugation reactions, making it an invaluable component in the synthesis of complex biomolecules.[3] The PEG4 linker enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.[1][4]

Core Properties of N-Boc-PEG4-bromide

The physical and chemical properties of N-Boc-PEG4-bromide are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Chemical Properties
PropertyValueSource(s)
CAS Number 1392499-32-9[1]
Molecular Formula C15H30BrNO6[1]
Molecular Weight 400.31 g/mol [1]
IUPAC Name tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate[5][6]
Purity ≥95% - 98%[1][5]
Synonyms N-Boc-PEG4-bromide, Br-PEG4-NH-Boc[1]
Physical Properties
PropertyValueSource(s)
Appearance Light yellow liquid or solid/semi-solid[5][7]
Solubility Soluble in Dichloromethane (B109758) (DCM), Dimethyl sulfoxide (B87167) (DMSO)[2][6]
Storage Temperature -20°C for long-term storage; 2-8°C for short-term[2][7]
Shipping Condition Shipped under ambient temperature[2]

Reactivity and Applications

N-Boc-PEG4-bromide is a heterobifunctional linker designed for multi-step conjugation strategies. The reactivity of its two terminal functional groups can be independently controlled.

  • Bromo Group: The bromide is an excellent leaving group in nucleophilic substitution reactions.[1][2] It readily reacts with nucleophiles such as thiols (e.g., from cysteine residues in proteins) to form stable thioether bonds, and with amines, though typically requiring more forcing conditions.[3][8] This reactivity is fundamental to its application in attaching the linker to biomolecules or other synthetic constructs.[3]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable to a wide range of reaction conditions, including those used for nucleophilic substitution at the bromo end.[10] The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal a primary amine.[11][12] This newly exposed amine can then be used for subsequent conjugation, for example, through amide bond formation with an activated carboxylic acid.[10]

The hydrophilic PEG4 spacer offers several advantages in bioconjugation, including increased solubility of the resulting conjugate, reduced aggregation, and potentially lower immunogenicity.[4][13]

Key Applications:
  • PROTACs (Proteolysis Targeting Chimeras): N-Boc-PEG4-bromide is extensively used as a linker in the synthesis of PROTACs.[1][14] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[15] The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[16]

  • ADCs (Antibody-Drug Conjugates): This linker is also employed in the construction of ADCs.[14][17] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[18] The PEG linker can improve the pharmacokinetic properties of the ADC.[19][20]

Experimental Protocols

The following are detailed methodologies for key reactions involving N-Boc-PEG4-bromide.

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes a general procedure for the reaction of the bromo group of N-Boc-PEG4-bromide with a thiol.

Materials:

  • N-Boc-PEG4-bromide

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the thiol-containing molecule in the chosen anhydrous solvent under an inert atmosphere.

  • Add 1.1 to 1.5 molar equivalents of the base to the solution to deprotonate the thiol and form the more nucleophilic thiolate.

  • In a separate vial, dissolve 1.0 molar equivalent of N-Boc-PEG4-bromide in a minimal amount of the same solvent.

  • Add the N-Boc-PEG4-bromide solution dropwise to the thiolate solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by quenching with a mild aqueous acid, followed by extraction with an organic solvent.

  • The crude product should be purified by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[12]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[12] If the substrate is sensitive to side reactions from the tert-butyl cation, a scavenger like TIS (2.5-5% v/v) can be added.[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3 times).[12]

  • The resulting product is the TFA salt of the amine, which can often be used directly in the next step (e.g., an amide coupling). For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[12]

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using N-Boc-PEG4-bromide.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling to Target Protein Ligand E3_Ligand E3 Ligase Ligand (with nucleophile, e.g., -SH) Intermediate_1 Boc-PEG4-E3 Ligase Ligand E3_Ligand->Intermediate_1 Nucleophilic Substitution Linker N-Boc-PEG4-bromide Linker->Intermediate_1 Intermediate_1_deprotect Boc-PEG4-E3 Ligase Ligand Intermediate_2 H2N-PEG4-E3 Ligase Ligand Intermediate_1_deprotect->Intermediate_2 TFA / DCM Intermediate_2_couple H2N-PEG4-E3 Ligase Ligand POI_Ligand Target Protein Ligand (with activated -COOH) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Amide Bond Formation Intermediate_2_couple->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC induces protein degradation.

PROTAC_MoA PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to Br-PEG4-CH2-Boc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker commonly referred to as Br-PEG4-CH2-Boc. Due to ambiguity in this nomenclature, this guide focuses on the most plausible chemical structure, tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate , and provides detailed information on its structure, molecular weight, chemical properties, and applications in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The nomenclature "this compound" suggests a molecule containing a bromo group, a polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) oxide units, a methylene (B1212753) group, and a Boc-protected amine. The most consistent and commercially available compound matching this description is tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate . In this structure, the "CH2" is integral to the PEG backbone, and the Boc group protects a terminal amine via a carbamate (B1207046) linkage.

This molecule is a versatile heterobifunctional linker. The bromo group serves as a reactive handle for nucleophilic substitution, readily reacting with thiols or amines. The Boc-protected amine provides an orthogonal protecting group that can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, which is highly beneficial for biological applications.[1]

Quantitative Data Summary

The chemical and physical properties of tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate are summarized in the table below.

PropertyValueReference
Systematic Name tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate[2]
Common Names Br-PEG4-NH-Boc, N-Boc-PEG4-bromide[1][3]
CAS Number 1392499-32-9[1][3]
Molecular Formula C15H30BrNO6[3]
Molecular Weight 400.31 g/mol [2]
Appearance Not specified, likely a colorless to light-yellow oil or solid
Purity Typically ≥95%[1]
Solubility Soluble in DCM (Dichloromethane), DMSO, DMF[3]
Storage Recommended at -20°C, sealed in dry conditions, avoid sunlight[1][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of Br-PEG4-NH-Boc are crucial for its effective use in research and development.

Representative Synthesis Protocol

Step 1: Monobromination of Tetraethylene Glycol

  • Dissolve tetraethylene glycol in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Cool the solution in an ice bath (0 °C).

  • Add a brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of triphenylphosphine, or thionyl bromide) dropwise to the solution while stirring. The stoichiometry should be controlled to favor monobromination.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mono-bromo PEG derivative by column chromatography.

Step 2: Introduction of the Boc-Protected Amine

  • The terminal hydroxyl group of the mono-bromo PEG derivative is first converted to a better leaving group, such as a tosylate, by reacting with tosyl chloride in the presence of a base like pyridine.

  • The resulting bromo-PEG-tosylate is then reacted with sodium azide (B81097) to introduce an azide group.

  • The azide is subsequently reduced to a primary amine, for example, through catalytic hydrogenation (H2, Pd/C) or using Staudinger reduction conditions (triphenylphosphine followed by water).

  • Finally, the resulting bromo-PEG-amine is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane.

  • The final product, Br-PEG4-NH-Boc, is then purified by column chromatography.

Experimental Protocol for Protein Conjugation

The bromo group of Br-PEG4-NH-Boc is an excellent electrophile for reaction with nucleophiles on proteins, most notably the thiol group of cysteine residues.[4] The following is a general protocol for the conjugation of Br-PEG4-NH-Boc to a protein.

Materials:

  • Protein of interest containing a free cysteine residue

  • Br-PEG4-NH-Boc

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5, degassed

  • Anhydrous DMSO or DMF

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-5 mg/mL. If the target cysteine is part of a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • PEG Reagent Preparation: Dissolve Br-PEG4-NH-Boc in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the Br-PEG4-NH-Boc stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction: To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) and incubate for 1 hour at room temperature.

  • Purification of the PEGylated Protein: Remove excess PEG reagent and quenching reagent using size-exclusion chromatography (SEC) or dialysis. Monitor the elution profile by measuring the absorbance at 280 nm.

  • Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and the retention of biological activity.

Applications in Drug Development

Br-PEG4-NH-Boc is a key building block in the development of complex biotherapeutics like ADCs and PROTACs.[1]

Antibody-Drug Conjugates (ADCs)

In ADC development, Br-PEG4-NH-Boc can be used as a linker to attach a cytotoxic drug to an antibody. The bromo end can be reacted with a functional group on the drug, and the Boc-protected amine, after deprotection, can be coupled to the antibody, often through a maleimide-thiol reaction with cysteine residues on the antibody. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Br-PEG4-NH-Boc serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[5] The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] The bifunctional nature of Br-PEG4-NH-Boc allows for a modular and sequential synthesis of the PROTAC molecule.[5]

Visualizations

Chemical Structure

G cluster_br cluster_peg cluster_carbamate cluster_boc Br Br C1 CH2 Br->C1 C2 CH2 C1->C2 O1 O C2->O1 C3 CH2 O1->C3 C4 CH2 C3->C4 O2 O C4->O2 C5 CH2 O2->C5 C6 CH2 C5->C6 O3 O C6->O3 C7 CH2 O3->C7 C8 CH2 C7->C8 O4 O C8->O4 C9 CH2 O4->C9 C10 CH2 C9->C10 N NH C10->N C11 C N->C11 O5 O C11->O5 O6 O C11->O6 C12 C O6->C12 CH3_1 CH3 C12->CH3_1 CH3_2 CH3 C12->CH3_2 CH3_3 CH3 C12->CH3_3

Caption: Chemical structure of tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate.

Experimental Workflow for Protein Conjugation

G start Start: Protein with free Cysteine conjugation Conjugation Reaction (pH 7.5-8.5) start->conjugation reagent Br-PEG4-NH-Boc reagent->conjugation quench Quench Reaction (e.g., N-acetylcysteine) conjugation->quench purify Purification (SEC or Dialysis) quench->purify deprotect Boc Deprotection (Acidic Conditions) purify->deprotect final_conjugate Final Conjugate (Protein-PEG4-NH2) deprotect->final_conjugate

References

An In-depth Technical Guide to the Synthesis of Br-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for 1-bromo-11-(tert-butoxycarbonylamino)-3,6,9-trioxaundecane (Br-PEG4-CH2-Boc), a heterobifunctional linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The synthesis is presented as a three-step process, commencing with the preparation of the starting material, followed by the protection of the amino group, and concluding with the bromination of the terminal hydroxyl group.

Physicochemical Properties

The key compounds involved in this synthesis route are summarized below with their relevant physicochemical properties.

Compound NameAcronymCAS NumberMolecular FormulaMolecular Weight ( g/mol )
11-Amino-3,6,9-trioxaundecan-1-olAmino-PEG4-alcohol86770-74-3C₈H₁₉NO₄193.24
tert-Butyl (11-hydroxy-3,6,9-trioxaundecan-1-yl)carbamateBoc-NH-PEG4-OH106984-09-2C₁₃H₂₇NO₆293.36
1-Bromo-11-(tert-butoxycarbonylamino)-3,6,9-trioxaundecaneBr-PEG4-NH-Boc1392499-32-9C₁₅H₃₀BrNO₆400.31

Synthesis Pathway Overview

The synthesis of this compound is a sequential three-step process. The overall workflow begins with the synthesis of the foundational building block, Amino-PEG4-alcohol, from triethylene glycol. This is followed by the selective protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The final step involves the conversion of the terminal hydroxyl group into a bromide.

Synthesis_Workflow start Triethylene Glycol step1 Step 1: Synthesis of 11-Amino-3,6,9-trioxaundecan-1-ol start->step1 intermediate1 11-Amino-3,6,9-trioxaundecan-1-ol (Amino-PEG4-alcohol) step1->intermediate1 step2 Step 2: Boc Protection intermediate1->step2 intermediate2 tert-Butyl (11-hydroxy-3,6,9-trioxaundecan-1-yl)carbamate (Boc-NH-PEG4-OH) step2->intermediate2 step3 Step 3: Bromination intermediate2->step3 final_product 1-Bromo-11-(tert-butoxycarbonylamino)-3,6,9-trioxaundecane (Br-PEG4-NH-Boc) step3->final_product

Caption: Overall synthesis workflow for Br-PEG4-NH-Boc.

Experimental Protocols

Step 1: Synthesis of 11-Amino-3,6,9-trioxaundecan-1-ol (Amino-PEG4-alcohol)

The synthesis of the starting material, 11-Amino-3,6,9-trioxaundecan-1-ol, can be achieved from triethylene glycol through a three-step reaction sequence. This typically involves the conversion of the terminal hydroxyl groups to leaving groups, followed by sequential substitution with an azide (B81097) and then a protected amino group, and finally deprotection and reduction to yield the desired amino-alcohol. A plausible route starts with 1,11-dibromo-3,6,9-trioxaundecane, where one bromine is substituted by an azide, and the other is hydrolyzed to an alcohol. The azide is then reduced to the amine.[1]

Step 2: Synthesis of tert-Butyl (11-hydroxy-3,6,9-trioxaundecan-1-yl)carbamate (Boc-NH-PEG4-OH)

The protection of the primary amine of Amino-PEG4-alcohol is a critical step to ensure regioselectivity in the subsequent bromination reaction.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Boc protection of amines is as follows:

  • Dissolve 11-Amino-3,6,9-trioxaundecan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of acetone (B3395972) and water.[2]

  • Add a base, such as triethylamine (B128534) (Et₃N, 1.1-1.5 equivalents), to the solution.

  • To this mixture, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.[3]

  • Stir the reaction mixture at room temperature for several hours (typically 4-18 hours) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and byproducts. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford pure Boc-NH-PEG4-OH.

Quantitative Data:

ParameterValueReference
Typical Yield80-95%[4]
Step 3: Synthesis of 1-Bromo-11-(tert-butoxycarbonylamino)-3,6,9-trioxaundecane (Br-PEG4-NH-Boc)

The final step is the conversion of the terminal hydroxyl group of Boc-NH-PEG4-OH to a bromide. Several methods can be employed for this transformation, with the use of phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) (the Appel reaction) being common.

Reaction Scheme (using PBr₃):

Experimental Protocol (using PBr₃):

  • Dissolve tert-Butyl (11-hydroxy-3,6,9-trioxaundecan-1-yl)carbamate (1 equivalent) in a dry, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, typically 0.33-0.5 equivalents) to the stirred solution.[5][6]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, Br-PEG4-NH-Boc.

Quantitative Data:

While a specific yield for this reaction was not found in the searched literature, similar bromination reactions of alcohols with PBr₃ typically proceed in good to excellent yields.

Characterization

The structure and purity of the final product, Br-PEG4-NH-Boc, and its intermediates would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Although a specific ¹H NMR spectrum for Br-PEG4-NH-Boc was not found in the provided search results, a representative ¹H NMR spectrum for a similar compound, tert-butyl (3-bromopropyl)carbamate, shows characteristic peaks for the Boc group at ~1.44 ppm (singlet, 9H), the methylene (B1212753) group adjacent to the bromine at ~3.44 ppm (triplet, 2H), and the methylene group adjacent to the carbamate (B1207046) nitrogen at ~3.25 ppm (multiplet, 2H).[3]

Applications

Br-PEG4-NH-Boc is a valuable bifunctional linker in drug development.[7] The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for conjugation to biomolecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.[7] This linker is particularly useful in the construction of PROTACs, where it can connect a target-binding ligand and an E3 ligase-binding ligand.[7] The PEG4 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.[7]

Application_Concept Br_PEG_Boc Br-PEG4-NH-Boc Conjugation Nucleophilic Substitution Br_PEG_Boc->Conjugation Nucleophile Nucleophile (e.g., on a biomolecule) Nucleophile->Conjugation Intermediate_Conjugate Biomolecule-PEG4-NH-Boc Conjugation->Intermediate_Conjugate Deprotection Acidic Deprotection Intermediate_Conjugate->Deprotection Final_Conjugate Biomolecule-PEG4-NH2 Deprotection->Final_Conjugate Further_Functionalization Further Functionalization Final_Conjugate->Further_Functionalization

Caption: Conceptual workflow for the application of Br-PEG4-NH-Boc.

References

An In-depth Technical Guide to Br-PEG4-CH2-Boc: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker commonly referred to as Br-PEG4-CH2-Boc. This molecule is a cornerstone in the development of sophisticated therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Herein, we delve into its chemical identity, properties, suppliers, and detailed experimental protocols for its synthesis and application.

Chemical Identity and Properties

The molecule this compound is most accurately identified as N-Boc-PEG4-bromide . It is a heterobifunctional linker featuring a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a tetraethylene glycol (PEG4) spacer. The presence of the hydrophilic PEG spacer enhances the aqueous solubility of the molecules it is incorporated into, a crucial property for drug development.

Two Chemical Abstracts Service (CAS) numbers are predominantly associated with this compound: 1076199-21-7 and 1392499-32-9 . These may refer to slight variations in the compound's structure or different reporting instances. For the purpose of this guide, we will consider them as representing the same core molecule.

Table 1: Chemical Properties of N-Boc-PEG4-bromide

PropertyValueReference
Molecular Formula C₁₅H₃₀BrNO₆[1]
Molecular Weight 400.31 g/mol [1]
Appearance Colorless to pale yellow oil or liquid[2]
Solubility Soluble in DCM, DMSO, DMF[3]
Storage Store at -20°C for long-term stability[1][4]

Suppliers

N-Boc-PEG4-bromide is commercially available from a variety of chemical suppliers specializing in reagents for pharmaceutical research and development. When sourcing this linker, it is advisable to request the certificate of analysis to confirm the purity and identity of the compound.

Table 2: Prominent Suppliers of N-Boc-PEG4-bromide

SupplierWebsite
BroadPharmbroadpharm.com
Biopharma PEGbiochempeg.com
ChemScenechemscene.com
MedChemExpressmedchemexpress.com
Sigma-Aldrichsigmaaldrich.com
AxisPharmaxispharm.com
Glyco MindSynthglycomindsynth.com
CD Bioparticlescdbioparticles.com

Experimental Protocols

Synthesis of N-Boc-PEG4-bromide

While N-Boc-PEG4-bromide is commercially available, a synthetic route can be adapted from procedures for similar PEGylated compounds. The following is a plausible two-step synthesis starting from commercially available N-Boc-amino-PEG4-alcohol.

Step 1: Mesylation of N-Boc-amino-PEG4-alcohol

  • Dissolve N-Boc-amino-PEG4-alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (B128534) (Et₃N, 2.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.7 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Bromination of the Mesylated Intermediate

  • Dissolve the crude mesylated intermediate from Step 1 in acetone (B3395972).

  • Add lithium bromide (LiBr, 10-15 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Take up the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-Boc-PEG4-bromide.

Application in PROTAC Synthesis: General Protocol

N-Boc-PEG4-bromide is a versatile linker for connecting a target protein ligand and an E3 ligase ligand in a PROTAC molecule. The bromide serves as a good leaving group for nucleophilic substitution, and the Boc-protected amine can be deprotected to allow for subsequent amide bond formation.

Step 1: Alkylation of a Phenolic Ligand

  • Dissolve the phenolic ligand (e.g., a ligand for the target protein) (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) under an inert atmosphere.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq) or cesium carbonate (Cs₂CO₃, 1.5-2 eq), to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add a solution of N-Boc-PEG4-bromide (1.1-1.5 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and stir overnight.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-TFA salt can often be used directly in the next step.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected amine intermediate from Step 2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

G cluster_synthesis Synthesis of N-Boc-PEG4-bromide N-Boc-amino-PEG4-alcohol N-Boc-amino-PEG4-alcohol Mesylated Intermediate Mesylated Intermediate N-Boc-amino-PEG4-alcohol->Mesylated Intermediate MsCl, Et3N DCM, 0°C to rt N-Boc-PEG4-bromide N-Boc-PEG4-bromide Mesylated Intermediate->N-Boc-PEG4-bromide LiBr Acetone, rt

A plausible synthetic route for N-Boc-PEG4-bromide.

G cluster_protac PROTAC Synthesis Workflow Phenolic POI Ligand Phenolic POI Ligand POI-Linker(Boc) POI-Linker(Boc) Phenolic POI Ligand->POI-Linker(Boc) K2CO3, DMF N-Boc-PEG4-bromide N-Boc-PEG4-bromide N-Boc-PEG4-bromide->POI-Linker(Boc) E3 Ligase Ligand (COOH) E3 Ligase Ligand (COOH) Final PROTAC Final PROTAC E3 Ligase Ligand (COOH)->Final PROTAC POI-Linker(NH2) POI-Linker(NH2) POI-Linker(Boc)->POI-Linker(NH2) TFA, DCM POI-Linker(NH2)->Final PROTAC HATU, DIPEA, DMF

General workflow for PROTAC synthesis using N-Boc-PEG4-bromide.

G cluster_adc Conceptual ADC Synthesis Workflow Antibody Antibody Activated Antibody Activated Antibody Antibody->Activated Antibody Surface Lysine Activation (e.g., NHS ester formation) Linker-Payload (Amine) Linker-Payload (Amine) Antibody-Drug Conjugate Antibody-Drug Conjugate Linker-Payload (Amine)->Antibody-Drug Conjugate Activated Antibody->Antibody-Drug Conjugate Amide Bond Formation

Conceptual workflow for ADC synthesis following linker-payload creation.

References

Solubility Profile of Br-PEG4-CH2-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG4-CH2-tert-butyl ester (Br-PEG4-CH2-Boc), a bifunctional linker commonly employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification.

Core Concepts and Predictive Analysis

The solubility of this compound is dictated by the interplay of its distinct structural components:

  • tert-Butyloxycarbonyl (Boc) Group: This is a bulky, nonpolar protecting group, which contributes to the molecule's solubility in lipophilic organic solvents.

  • Polyethylene (B3416737) Glycol (PEG) Linker (PEG4): The four-unit polyethylene glycol chain is flexible and hydrophilic. The ether oxygens can act as hydrogen bond acceptors, imparting solubility in a range of polar solvents.[1][2] Generally, PEG is soluble in water, ethanol, and many other organic solvents such as DMF, dichloromethane (B109758), and acetonitrile.[2] However, as the molecular weight of the PEG chain increases, its solubility in organic solvents tends to decrease.[1][2]

  • Alkyl Bromide: The terminal bromide is a reactive functional group that adds to the overall polarity of the molecule.

Based on these features, this compound is anticipated to be soluble in a variety of common organic solvents.

Predicted Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be made based on the properties of its constituent parts and data for structurally similar molecules. For instance, related N-Boc-PEG4-bromide compounds are noted to be soluble in dichloromethane (DCM).[3][4] A technical guide for a similar, longer-chain molecule (t-Boc-N-amido-PEG10-Br) predicts good solubility in polar aprotic solvents like DMSO and acetonitrile, as well as chlorinated solvents like dichloromethane.[5]

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
Dichloromethane (DCM)ChlorinatedSolubleThe combination of the nonpolar Boc group and the moderately polar PEG chain and bromide suggests good compatibility.
Chloroform (CHCl3)ChlorinatedSolubleSimilar to DCM, it is expected to effectively solvate the molecule.
Dimethylformamide (DMF)Polar AproticSolubleThe high polarity of DMF should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar substances.[6]
Acetonitrile (ACN)Polar AproticSolubleA common solvent for PEGylated compounds.[1][2]
Tetrahydrofuran (THF)Polar AproticSolubleThe ether linkage in THF is compatible with the PEG chain.
Methanol (MeOH)Polar ProticSolubleThe hydroxyl group can interact with the PEG chain, but high concentrations may be limited.
Ethanol (EtOH)Polar ProticSolubleSimilar to methanol, it is a common solvent for PEG.[1][2]
WaterPolar ProticSparingly Soluble to InsolubleThe hydrophilic PEG4 chain enhances aqueous solubility, but the nonpolar Boc group and the overall molecule size may limit it.
Hexanes/HeptaneNonpolarInsolubleThe high polarity of the PEG chain and the bromide are incompatible with nonpolar alkanes.
Diethyl EtherNonpolarSparingly Soluble to InsolubleThe molecule's polarity is likely too high for significant solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For precise quantitative data, the widely accepted shake-flask method is recommended.[7][8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Analytical balance

  • Glass vials with screw caps (B75204) or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[7]

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker.

    • Separate the undissolved solid from the solution. This is best achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter.[7] This step is crucial to avoid introducing solid particles into the analytical sample.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

    • Analyze the diluted filtrate and the standard solutions using HPLC.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Using the calibration curve, determine the concentration of this compound in the diluted filtrate.

  • Data Reporting:

    • Calculate the concentration of the original, undiluted saturated solution, taking the dilution factor into account.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_quant Quantification prep_soln 1. Prepare Saturated Solution (Excess Solute + Solvent) equilibration 2. Equilibrate (24-72h at constant T) prep_soln->equilibration centrifuge 3. Centrifuge equilibration->centrifuge filtration 4. Filter Supernatant (0.22 µm PTFE filter) centrifuge->filtration dilute 5. Dilute Filtrate filtration->dilute hplc 6. HPLC Analysis dilute->hplc calibrate 7. Generate Calibration Curve hplc->calibrate calculate 8. Calculate Concentration calibrate->calculate report 9. Report Solubility (mg/mL or mol/L) calculate->report

Caption: Workflow for determining equilibrium solubility.

References

The Strategic Role of Br-PEG4-CH2-Boc in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6] The linker is a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[7] This guide focuses on the mechanism of action and application of a specific polyethylene (B3416737) glycol (PEG)-based linker, Br-PEG4-CH2-Boc, in the synthesis and function of PROTACs.

Core Principles of the this compound Linker in PROTACs

The this compound linker is a versatile building block for PROTAC synthesis, characterized by a tetraethylene glycol (PEG4) chain, a bromo (Br) group at one end, and a Boc-protected amine on a methylene (B1212753) group at the other.[2][8] This structure imparts several desirable properties to a PROTAC molecule.

Mechanism of Action:

The fundamental role of any PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7] The PEG4 component of the this compound linker offers several advantages in this process:

  • Flexibility and Length: The PEG4 chain provides rotational freedom, allowing the two ligands to adopt an optimal orientation for the formation of the ternary complex. The length of the linker is crucial, as a linker that is too short may cause steric hindrance, while one that is too long could lead to unproductive binding and reduced degradation efficiency.[7][9]

  • Solubility: PEG linkers are hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This improved solubility is beneficial for both in vitro assays and in vivo applications.[10]

  • Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, thereby improving cell permeability.[11]

Chemical Reactivity for PROTAC Synthesis:

The this compound linker possesses two key reactive handles for the sequential or convergent synthesis of PROTACs:

  • Bromo Group: The terminal bromine atom serves as an electrophile, suitable for nucleophilic substitution reactions. This end of the linker can be reacted with a nucleophilic group (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions to reveal a primary amine.[12] This amine can then be coupled to a carboxylic acid on the other ligand using standard amide bond formation chemistry. This orthogonal protecting group strategy allows for controlled, stepwise synthesis.

Quantitative Data Analysis

Table 1: Representative Degradation Potency of a BRD4-Targeting PROTAC with a PEG-based Linker

ParameterValue
DC50 (nM) 10
Dmax (%) >95
Time to Dmax (hours) 8

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Representative Binding Affinities of a PROTAC with a PEG-based Linker

Binding PartnerKd (nM)
Target Protein (e.g., BRD4) 50
E3 Ligase (e.g., VHL) 200
Ternary Complex (PROTAC + BRD4 + VHL) 25

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a linker such as this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC where the E3 ligase ligand contains a nucleophilic amine and the POI ligand has a carboxylic acid.

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., pomalidomide, 1 equivalent) and this compound (1.2 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3 equivalents).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography on silica (B1680970) gel.

Step 2: Deprotection and Coupling to the POI Ligand

  • Dissolve the purified intermediate from Step 1 in a suitable organic solvent (e.g., dichloromethane, DCM).

  • Add an acid, such as trifluoroacetic acid (TFA, 20-50% v/v), to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the resulting amine salt, the POI ligand with a carboxylic acid (1 equivalent), a peptide coupling reagent such as HATU (1.2 equivalents), and DIPEA (3-4 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

Signaling and Experimental Workflows

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: Linker-Ligand Conjugation cluster_step2 Step 2: Deprotection and Final Coupling E3_Ligand E3 Ligase Ligand (e.g., with -NH2) Intermediate E3 Ligand-PEG4-CH2-Boc E3_Ligand->Intermediate Nucleophilic Substitution Linker This compound Linker->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Deprotected_Intermediate E3 Ligand-PEG4-CH2-NH2 Deprotection->Deprotected_Intermediate Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC Amide Coupling (e.g., HATU) POI_Ligand POI Ligand (e.g., with -COOH) POI_Ligand->Final_PROTAC

Caption: A representative synthetic workflow for a PROTAC using this compound.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment (PROTAC vs. Vehicle) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry and Data Analysis Detection->Analysis

References

The Intrinsic Role of the PEG4 Linker in Advancing Bifunctional Molecule Design

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

The advent of bifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized therapeutic strategies by enabling unprecedented precision in targeting and modulating disease-related proteins.[1][2] The linker component of these molecules is far from a passive spacer; it is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile.[3][4] Among the various linkers utilized, the monodisperse tetraethylene glycol (PEG4) linker has emerged as a cornerstone in the design of these complex therapeutics due to its unique combination of physicochemical properties.[5][]

This technical guide provides an in-depth exploration of the role of the PEG4 linker in bifunctional molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex processes to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties of the PEG4 Linker

Polyethylene (B3416737) glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer renowned for its ability to improve the pharmaceutical properties of conjugated molecules.[7][8] The PEG4 linker, consisting of four repeating ethylene (B1197577) glycol units, offers a precise and defined length, which is crucial for consistency in drug design and manufacturing.[][9]

Key Attributes:

  • Hydrophilicity: The repeating ether units of the PEG4 chain form hydrogen bonds with water, significantly enhancing the aqueous solubility of the bifunctional molecule.[4][8] This is particularly advantageous for hydrophobic drug payloads or ligands.[10]

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and is known for its "stealth" properties, which create a hydration shell around the conjugate.[7][8] This shield can mask antigenic epitopes, reducing the likelihood of an immune response.[7]

  • Defined Length and Flexibility: As a monodisperse structure, the PEG4 linker provides a consistent length of approximately 14 angstroms (excluding terminal functional groups). Its flexible chain, with low rotational barriers in its C-O bonds, allows the terminal ligands to adopt optimal conformations for binding to their respective targets.[][8]

  • Chemical Versatility: PEG4 linkers can be synthesized with a wide array of reactive functional groups at each terminus (heterobifunctional), enabling controlled, stepwise conjugation of different molecular entities, such as an antibody and a cytotoxic drug, or a target-binding ligand and an E3 ligase ligand.[2][11]

Impact on Bifunctional Molecule Performance

The integration of a PEG4 linker profoundly influences the therapeutic potential of a bifunctional molecule by optimizing its pharmacokinetic and pharmacodynamic properties.

2.1. Enhancing Pharmacokinetics (PK)

The primary role of PEGylation is to improve a drug's behavior in the body.[7]

  • Increased Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, the PEG4 linker reduces renal clearance, leading to a prolonged circulation time in the bloodstream.[7][10]

  • Improved Solubility and Stability: Enhanced water solubility prevents aggregation and improves formulation for administration.[5][12] The PEG chain can also sterically hinder access by proteolytic enzymes, increasing the conjugate's stability in vivo.[7][13]

  • Altered Biodistribution: The hydrophilic nature of the PEG linker can minimize non-specific uptake by the reticuloendothelial system, potentially improving tumor accumulation and reducing off-target toxicity.[14]

2.2. Optimizing Pharmacodynamics (PD)

The linker's role extends to modulating the biological activity of the conjugate.

  • Facilitating Ternary Complex Formation (PROTACs): In PROTACs, the linker's length and flexibility are critical for enabling the simultaneous binding of the target protein and an E3 ubiquitin ligase, forming a productive ternary complex for ubiquitination and subsequent degradation.[3][4] An improperly sized linker can introduce spatial conflict or instability, hindering degradation.[10]

  • Minimizing Steric Hindrance (ADCs): The PEG4 spacer physically separates the large antibody from the cytotoxic payload, ensuring that neither component interferes with the other's function.[5] This allows the antibody to bind its target antigen effectively without hindrance from the drug.

The logical relationship between the PEG4 linker's properties and its impact on a bifunctional molecule is illustrated below.

G cluster_0 Core Properties of PEG4 Linker cluster_1 Impact on Bifunctional Molecule Prop1 Hydrophilicity Impact1 Enhanced Solubility & Stability Prop1->Impact1 Improves Prop2 Defined Length & Flexibility Impact4 Optimized Target Engagement Prop2->Impact4 Enables Prop3 Biocompatibility Impact2 Prolonged Half-Life Prop3->Impact2 Contributes to Impact3 Reduced Immunogenicity Prop3->Impact3 Reduces Prop4 Chemical Versatility Prop4->Impact4 Allows precise conjugation for Impact1->Impact2

Caption: Logical flow from PEG4 linker properties to therapeutic benefits.

Quantitative Data Summary

The choice of linker length can have a measurable impact on the performance of a bifunctional molecule. The following tables summarize key quantitative data related to PEG linkers.

Table 1: Physicochemical Properties of Common Monodisperse PEG Linkers

Linker Number of PEG Units Molecular Weight (Da, approx.) Contour Length (Å, approx.)
PEG2 2 88 7
PEG4 4 176 14
PEG6 6 264 21
PEG8 8 352 28
PEG12 12 528 42

Data adapted from common supplier specifications and theoretical calculations.[][12]

Table 2: Impact of PEG Linker Length on Pharmacokinetics and Efficacy

Molecule Type Linker Modification Observed Effect Quantitative Change Reference
Affibody-Drug Conjugate No PEG vs. 4 kDa PEG Half-Life Extension 2.5-fold increase [15]
Affibody-Drug Conjugate No PEG vs. 4 kDa PEG In Vitro Cytotoxicity 4.5-fold reduction [15]
Affibody-Drug Conjugate 4 kDa PEG vs. 10 kDa PEG Half-Life Extension 4.5-fold increase (11.2-fold vs. no PEG) [15]
Affibody-Drug Conjugate 4 kDa PEG vs. 10 kDa PEG In Vitro Cytotoxicity 4.9-fold reduction (22-fold vs. no PEG) [15]
Dimeric CXCR4 Modulator [PEG3]₂ Linker Antagonist Binding Affinity (IC₅₀) 22 nM [16]

| PROTAC (FKBP12F36V) | PEG2 vs. PEG4 vs. PEG6 | Degradation at Cys77 Site | PEG6 > PEG4 > PEG2 |[17] |

Applications in Bifunctional Molecule Platforms

4.1. Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.[1] The PEG4 linker is frequently employed to connect the target-binding ligand and the E3-binding ligand, providing the necessary spacing and flexibility for the formation of a stable and productive ternary complex.[12][18]

The signaling pathway for PROTAC-mediated protein degradation is visualized below.

G cluster_0 cluster_1 cluster_2 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary UbPOI Poly-ubiquitinated POI Ternary->UbPOI E1, E2 Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Proteasome->PROTAC Recycled Proteasome->Ub Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism of action leading to targeted protein degradation.

4.2. Antibody-Drug Conjugates (ADCs)

ADCs are comprised of a monoclonal antibody linked to a cytotoxic payload, designed to deliver the potent drug specifically to antigen-expressing cells.[2] Heterobifunctional PEG4 linkers are critical for connecting the antibody and the drug.[5][19] They often feature an amine-reactive group (like an NHS ester) to attach to lysine (B10760008) residues on the antibody and an orthogonal reactive group (like a maleimide (B117702) or a DBCO for click chemistry) to attach to the payload.[19][20]

The experimental workflow for synthesizing an ADC using a DBCO-PEG4-NHS ester linker is outlined below.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (SPAAC) cluster_2 Step 3: Purification Ab Antibody (mAb) with Lysine Residues ModAb DBCO-Functionalized Antibody Ab->ModAb Linker DBCO-PEG4-NHS Ester Linker->ModAb FinalADC Final ADC ModAb->FinalADC Payload Azide-Modified Payload Payload->FinalADC Purification Purification (e.g., SEC) FinalADC->Purification PureADC Purified ADC Purification->PureADC

Caption: Workflow for ADC synthesis via strain-promoted click chemistry.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bifunctional molecules.

Protocol 1: Synthesis of an ADC using a DBCO-NHCO-PEG4-Acid Linker

This protocol involves a two-stage process: first, activating the linker and conjugating it to the antibody, and second, attaching the payload via click chemistry.[19]

A. Activation of DBCO-NHCO-PEG4-Acid to an NHS Ester

  • Materials:

    • DBCO-NHCO-PEG4-acid linker

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve DBCO-NHCO-PEG4-acid and NHS in anhydrous DMF or DMSO at a 1:1.2 molar ratio.

    • Add DCC to the solution at a 1.1-fold molar excess relative to the linker.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C. The formation of a white precipitate (dicyclohexylurea) indicates reaction progression.

    • Centrifuge the mixture to remove the precipitate. The resulting supernatant contains the activated DBCO-PEG4-NHS ester.

B. Conjugation of Activated Linker to Antibody

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

    • Activated DBCO-PEG4-NHS ester solution

  • Procedure:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a small amount of Tris buffer or hydroxylamine.

    • Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.

C. Conjugation of Azide-Payload via SPAAC

  • Materials:

    • DBCO-functionalized antibody

    • Azide-modified payload

  • Procedure:

    • Add the azide-modified payload to the DBCO-functionalized antibody solution, typically at a 3- to 5-fold molar excess.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction proceeds efficiently under mild, aqueous conditions without a catalyst.[19]

    • Purify the final ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[19]

Protocol 2: Characterization of ADC by Size-Exclusion Chromatography (SEC-HPLC)

This method is used to assess purity and determine the presence of aggregates or fragments.[21]

  • Materials & Equipment:

    • HPLC system with a UV detector

    • SEC column (e.g., TSKgel G3000SWxl)

    • Mobile Phase: Phosphate buffer with NaCl (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

    • Purified ADC sample

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Inject 10-50 µg of the purified ADC sample onto the column.

    • Monitor the elution profile using UV detection at 280 nm.

    • Analyze the resulting chromatogram. The main peak corresponds to the monomeric ADC. Earlier eluting peaks indicate aggregates, while later eluting peaks suggest fragmentation. Purity can be calculated by integrating the peak areas.

References

The Core Principles of PROTAC Design with PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[2] The linker, far from being a passive spacer, plays a critical role in the overall efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique and advantageous properties.[] This guide provides an in-depth exploration of the fundamental principles of PROTAC design with a specific focus on the strategic implementation of PEG linkers.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle behind PROTAC technology is the hijacking of the ubiquitin-proteasome pathway. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.[5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]

The Tripartite Structure of a PROTAC

A successful PROTAC is a carefully orchestrated assembly of three distinct modules:

  • The Warhead: This component is a ligand that specifically binds to the protein of interest (POI). The design of the warhead often leverages known inhibitors or binders for the target protein.[6] However, high binding affinity is not always a prerequisite for effective degradation, as the stability of the ternary complex can compensate for weaker binding.[7]

  • The E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), primarily due to the availability of well-characterized small molecule ligands.[2]

  • The Linker: The linker is the chemical bridge connecting the warhead and the E3 ligase ligand. Its composition, length, and attachment points are critical determinants of a PROTAC's biological activity.[2]

The Pivotal Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) has become a popular choice for linker design in PROTACs due to a number of favorable characteristics:

  • Enhanced Solubility: PROTACs are often large molecules with high molecular weights, which can lead to poor aqueous solubility. The hydrophilic nature of PEG linkers significantly improves the solubility of the entire PROTAC molecule, which is crucial for its formulation and bioavailability.[]

  • Improved Cell Permeability: While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield their polar surface area, facilitating cell entry.[3]

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for toxicity.

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene (B1197577) glycol units. This tunability is critical for optimizing the distance and orientation between the target protein and the E3 ligase to form a stable and productive ternary complex.[8]

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[3]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units< 500-[2]
BRD4CRBN1-2 PEG units> 5000-[2]
BRD4CRBN4-5 PEG units< 500-[2]
BTKCRBN< 4 PEG unitsImpaired Affinity-[2]
BTKCRBN≥ 4 PEG units1 - 40-[2]
TBK1VHL< 12 atomsNo degradation-[2]
TBK1VHL21 atoms396[2]
TBK1VHL29 atoms29276[2]
Target ProteinPROTACLinker CompositionDC50 (nM)Reference
BTKDD 03-171Not specified5.1
BTKPROTAC BTK Degrader-11Not specified1.7[9]
BETPROTAC BET degrader-2Not specified9.6 (IC50)[10]
Target ProteinPROTAC SeriesLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
ERα-9~50~10[11]
ERα-12~60~5[11]
ERα-16~80~2[11]
ERα-19~65~8[11]
ERα-21~40~15[11]

Experimental Protocols

Detailed methodologies are essential for the accurate design, synthesis, and evaluation of PROTACs. Below are outlines for key experiments.

Protocol 1: PROTAC Synthesis with a PEG Linker (General Scheme)

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[3]

  • Functionalization of Ligands: The POI ligand and the E3 ligase ligand are individually functionalized with reactive groups (e.g., an amine or a carboxylic acid) at a position that does not interfere with their binding to their respective proteins.

  • Linker Activation: A bifunctional PEG linker with complementary reactive groups (e.g., an NHS ester and a terminal alkyne) is used.

  • Stepwise Coupling:

    • React the functionalized POI ligand with one end of the activated PEG linker.

    • Purify the resulting ligand-linker conjugate.

    • React the purified conjugate with the functionalized E3 ligase ligand to form the final PROTAC molecule.

  • Purification and Characterization: The final PROTAC product is purified by chromatography (e.g., HPLC) and its identity and purity are confirmed by analytical techniques such as mass spectrometry and NMR.

Protocol 2: In Vitro Protein Degradation Assay (Western Blotting)

This protocol is used to determine the DC50 and Dmax of a PROTAC.[12]

  • Cell Culture: Plate cells of interest in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation for each PROTAC concentration.

Protocol 3: Ternary Complex Formation Assay (In Vitro Pull-down Assay)

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.[13]

  • Protein Purification: Purify recombinant tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).

  • Complex Formation: Incubate the tagged E3 ligase with the PROTAC and the tagged target protein in a suitable binding buffer.

  • Pull-down: Add affinity beads (e.g., Glutathione-Sepharose for GST-tagged protein) to the mixture and incubate to capture the protein complexes.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting using antibodies against the E3 ligase and the target protein. The presence of both proteins in the eluate indicates the formation of the ternary complex.

Protocol 4: In-Cell Ubiquitination Assay

This assay demonstrates that the PROTAC induces the ubiquitination of the target protein.[5][14]

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent the degradation of the ubiquitinated protein).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the PROTAC confirms its mechanism of action.

Visualizing PROTAC Principles and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Complex Proteasome Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation Ternary_Complex->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation Design PROTAC Design & Synthesis (Warhead, Linker, E3 Ligand) In_Vitro_Degradation In Vitro Degradation Assay (Western Blot) Determine DC50 & Dmax Design->In_Vitro_Degradation Ternary_Complex Ternary Complex Formation Assay (Pull-down, SPR, ITC) In_Vitro_Degradation->Ternary_Complex Ubiquitination In-Cell Ubiquitination Assay Ternary_Complex->Ubiquitination Cell_Viability Cell Viability Assay (MTT/MTS) Ubiquitination->Cell_Viability Optimization Lead Optimization Cell_Viability->Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

PROTAC_Components Logical Relationship of PROTAC Components Warhead Warhead (Binds to POI) Linker PEG Linker (Modulates Properties) Warhead->Linker Connects E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) Linker->E3_Ligand Connects

References

Methodological & Application

Application Notes: Protocol for the Conjugation of Br-PEG4-CH2-Boc to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral in drug development and bioconjugation, serving to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The heterobifunctional linker, Br-PEG4-CH2-Boc, offers a strategic approach to conjugation. It features a terminal bromide group, a reactive handle for nucleophilic substitution with functional groups such as thiols and amines on a target ligand. The other terminus is protected by a tert-butyloxycarbonyl (Boc) group, which masks a primary amine. This protecting group is stable under various conditions and can be selectively removed under acidic conditions, allowing for subsequent, controlled modification.

These application notes provide detailed protocols for the conjugation of this compound to ligands bearing either thiol or amine functionalities, followed by the deprotection of the Boc group.

Data Presentation

The efficiency of the conjugation reaction is contingent upon several factors, including the specific nucleophile on the ligand, pH, temperature, and stoichiometry. The following table summarizes expected conjugation efficiencies for a similar bromo-PEG linker with model compounds under optimized conditions.

Conjugation Partner (Nucleophile)Reaction pHMolar Ratio (PEG:Nucleophile)Reaction Time (hours)Temperature (°C)Expected Conjugation Efficiency (%)
Thiol-containing peptide7.0 - 7.55:1425> 90%
Amine-containing small molecule8.55:12425~70-80%

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Ligand

This protocol details the alkylation of a free thiol group on a ligand with the bromo-terminus of the PEG linker.

Materials:

  • Thiol-containing ligand

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2 (degassed)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM in degassed water) for disulfide bond reduction

  • Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in water

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse Phase HPLC (RP-HPLC))

Procedure:

  • Preparation of the Thiol-Containing Ligand:

    • Dissolve the thiol-containing ligand in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Optional: If the thiol groups on the ligand exist as disulfide bonds, they must be reduced. Add TCEP solution to the ligand solution to achieve a 10- to 100-fold molar excess. Incubate at room temperature for 30-60 minutes. It is generally not necessary to remove the TCEP prior to conjugation.

  • Conjugation Reaction:

    • Immediately before use, prepare a stock solution of this compound in a minimal amount of anhydrous DMSO or DMF.

    • Add the desired molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the solution of the thiol-containing ligand. Add the linker solution dropwise while gently stirring.

    • Incubate the reaction mixture for 4 hours at room temperature (25°C) with gentle stirring. To minimize thiol oxidation, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching the Reaction:

    • To consume any unreacted this compound, add a quenching solution to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the Boc-protected PEGylated ligand using SEC or RP-HPLC to remove excess PEG linker and other byproducts.[]

  • Analysis:

    • Analyze the purified conjugate by HPLC to determine purity and by mass spectrometry to confirm the mass of the final product.

Protocol 2: Conjugation of this compound to an Amine-Containing Ligand

This protocol outlines the N-alkylation of a primary or secondary amine on a ligand with the bromo-terminus of the PEG linker. Note that over-alkylation can be a side reaction.[2]

Materials:

  • Amine-containing ligand

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Preparation of the Amine-Containing Ligand:

    • Dissolve the amine-containing ligand in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF and then dilute with the Reaction Buffer to the desired concentration. A 5-fold molar excess of the PEG reagent over the amine is a recommended starting point.[3]

    • Add the dissolved this compound to the solution of the amine-containing ligand.[3]

    • Incubate the reaction mixture at room temperature (25°C) for 24 hours with gentle stirring.[3]

  • Purification:

    • Purify the Boc-protected PEGylated ligand using RP-HPLC to separate the product from unreacted starting materials and potential di-alkylation products.[]

  • Analysis:

    • Characterize the purified conjugate by HPLC for purity assessment and confirm the product mass using mass spectrometry.

Protocol 3: Boc Deprotection of the PEGylated Ligand

This protocol describes the removal of the Boc protecting group to reveal the terminal amine on the PEG linker for subsequent conjugation steps.

Materials:

  • Boc-protected PEGylated ligand

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Cold diethyl ether

  • Nitrogen or argon gas supply

  • Centrifuge

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEGylated ligand in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v). If the ligand contains sensitive functional groups, TIS can be added (2.5-5% v/v) to scavenge carbocation intermediates.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Product Precipitation and Washing:

    • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

    • Centrifuge the mixture to pellet the product and carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

  • Drying and Storage:

    • Dry the final product under a stream of nitrogen or argon, followed by drying under vacuum.

    • The resulting deprotected amine (as a TFA salt) can be used directly in the next step or stored at -20°C.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Boc Deprotection start Ligand with Nucleophile (-SH or -NH2) reaction Nucleophilic Substitution (Alkylation) start->reaction reagent This compound reagent->reaction purify1 Purification (SEC or RP-HPLC) reaction->purify1 product1 Boc-NH-CH2-PEG4-Ligand purify1->product1 deprotection_reaction Acid-catalyzed Deprotection product1->deprotection_reaction acid TFA / DCM acid->deprotection_reaction purify2 Precipitation & Washing (Cold Diethyl Ether) deprotection_reaction->purify2 product2 H3N+-CH2-PEG4-Ligand (TFA Salt) purify2->product2

Caption: Workflow for conjugating this compound to a ligand and subsequent Boc deprotection.

References

Application Notes and Protocols: The Use of Br-PEG4-CH2-Boc in Bioconjugation and a Hypothetical Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-PEG4-CH2-Boc is a bifunctional molecule featuring a terminal bromide, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected functional group. Its primary and well-documented application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic linker connecting a target protein ligand to an E3 ligase ligand.[1][2] While not a conventional linker for solid-phase peptide synthesis (SPPS), its structure allows for a hypothetical application in this field for the preparation of C-terminally modified peptides. This document provides an overview of its established use in PROTAC synthesis and presents a theoretical protocol for its adaptation in Boc-based SPPS.

Core Properties and Characteristics

The key features of this compound are summarized in the table below, highlighting its utility as a versatile chemical linker. The PEG4 moiety enhances aqueous solubility and can reduce the immunogenicity of the final conjugate, a desirable trait in drug development.[3]

PropertyDescriptionReference
Molecular Formula C14H27BrO6
Molecular Weight 371.27 g/mol
Synonyms tert-Butyl 14-Bromo-3,6,9,12-tetraoxatetradecanoate
Physical State Liquid
Key Functional Groups 1. Bromo Group: A reactive leaving group for nucleophilic substitution reactions.[4] 2. PEG4 Spacer: A hydrophilic chain of four ethylene (B1197577) glycol units that increases solubility.[3] 3. Boc Group: An acid-labile protecting group for an amine, removable under moderate acidic conditions (e.g., TFA).[4][5]
Primary Application PROTAC Linker[1][2]
Other Applications ADC (Antibody-Drug Conjugate) Linker[6]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.

General Workflow for PROTAC Synthesis using this compound

The synthesis typically involves a multi-step process where the this compound linker is sequentially conjugated to the two distinct ligands.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A Ligand 1 (e.g., for Target Protein) C Ligand 1-PEG4-CH2-Boc A->C Nucleophilic Substitution B This compound D Ligand 1-PEG4-CH2-Boc E Ligand 1-PEG4-CH2-NH2 D->E Acid Treatment (e.g., TFA) F Ligand 1-PEG4-CH2-NH2 H Final PROTAC Molecule F->H Amide Bond Formation G Activated Ligand 2 (e.g., for E3 Ligase)

Caption: General workflow for PROTAC synthesis.
Experimental Protocol: PROTAC Synthesis

This protocol is a generalized representation. Actual conditions may vary based on the specific ligands used.

  • Step 1: Conjugation of Ligand 1

    • Dissolve the target protein ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) in a suitable aprotic solvent like DMF or acetonitrile.

    • Add a non-nucleophilic base (e.g., K2CO3 or DIPEA) to facilitate the reaction.

    • Add this compound (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until completion, monitored by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product (Ligand 1-PEG4-CH2-Boc) by column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the purified product from Step 1 in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine (Ligand 1-PEG4-CH2-NH2) is often used in the next step without further purification.

  • Step 3: Conjugation of Ligand 2

    • Activate the carboxylic acid group of the E3 ligase ligand using a standard coupling agent (e.g., HATU, HBTU) in DMF.

    • Add the deprotected amine from Step 2 to the activated ligand solution, along with a base such as DIPEA.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC molecule by preparative HPLC.

Hypothetical Application in Solid-Phase Peptide Synthesis

While not its primary use, this compound can be theoretically adapted for SPPS to generate peptides with a C-terminal PEGylated amine tail. This involves first immobilizing the linker onto a suitable resin.

Proposed Workflow for SPPS Application

The strategy involves attaching the bromo-end of the linker to an amine-functionalized resin, followed by standard Boc-SPPS.

G A Aminomethyl Resin C Resin-NH-CH2-PEG4-CH2-Boc A->C Linker Immobilization (Nucleophilic Substitution) B This compound D Resin-NH-CH2-PEG4-CH2-NH2 C->D Boc Deprotection (TFA/DCM) F Resin-Peptide-NH-CH2-PEG4-CH2-NH-Boc D->F Boc-SPPS Cycles (Coupling & Deprotection) E Boc-AA-OH G Final Peptide F->G Final Cleavage (e.g., HF)

Caption: Hypothetical workflow for SPPS using this compound.
Hypothetical Experimental Protocol: Boc-SPPS

This protocol adapts standard Boc-SPPS methodologies.[5][7]

  • Linker Immobilization:

    • Swell aminomethyl-functionalized resin (e.g., AM-polystyrene) in DMF.

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and DIPEA (3-4 equivalents) in DMF.

    • Add the solution to the swollen resin and agitate at 50 °C overnight.

    • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection (First Amino Acid):

    • Swell the linker-functionalized resin in DCM.

    • Treat with 50% TFA in DCM for 30 minutes to remove the Boc group.[5]

    • Wash with DCM, then IPA, and neutralize with 10% DIPEA in DCM.[5]

    • Wash again with DCM to prepare for coupling.

  • First Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Boc-protected amino acid (Boc-AA-OH) using a coupling agent like HBTU/HOBt or HATU in DMF with DIPEA.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Peptide Chain Elongation:

    • Repeat the cycle of Boc deprotection, neutralization, and coupling for each subsequent amino acid in the desired sequence.

  • Final Cleavage:

    • After the final amino acid is coupled and its N-terminal Boc group is removed, wash and dry the peptidyl-resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the crude peptide by preparative HPLC.

Expected Data and Performance

No specific performance data for this compound in SPPS is available. The following table provides expected outcomes based on the performance of similar PEGylated linkers and standard Boc-SPPS protocols.

ParameterExpected OutcomeNotes
Linker Immobilization Efficiency 60-80%Reaction of bromoalkanes with resin-bound amines can be sluggish. Monitoring substitution level is critical.
Average Coupling Efficiency per Cycle >99%With optimized coupling reagents (e.g., HATU), high efficiency is expected, though steric hindrance from the PEG linker might slightly reduce it.
Final Crude Peptide Purity 40-70%Highly sequence-dependent. Aggregation-prone sequences may result in lower purity.[8]
Overall Synthesis Yield 10-30%Typical for multi-step solid-phase synthesis followed by cleavage and purification.

Conclusion

This compound is a valuable reagent primarily utilized as a hydrophilic linker in the synthesis of PROTACs. Its bifunctional nature allows for sequential, controlled conjugation to two different molecular entities. While its use in traditional solid-phase peptide synthesis is not established, a theoretical framework for its application exists. This would involve an initial immobilization step onto an amine-functionalized resin, followed by standard Boc-SPPS procedures to yield C-terminally PEGylated peptides. Researchers aiming to use this molecule for SPPS should perform initial optimization studies to validate the immobilization and subsequent synthesis steps.

References

Application Notes and Protocols for PROTAC Synthesis using a Br-PEG4-CH2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] This event-driven, catalytic mechanism offers a powerful therapeutic alternative to traditional small-molecule inhibitors.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting the molecule's overall physicochemical properties such as solubility and cell permeability.[2][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and provide a flexible scaffold.[2][4] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing a Br-PEG4-CH2-Boc linker, a versatile building block for PROTAC assembly.

Principle of the Synthesis

The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the sequential coupling of the linker with the E3 ligase ligand and the target protein ligand. The general strategy involves two key stages:

  • Synthesis of the Linker-Ligand Intermediate: This involves the reaction of the bromo-functionalized end of the PEG linker with a suitable nucleophilic handle on either the E3 ligase ligand or the POI ligand.

  • Coupling of the Second Ligand: Following the initial coupling, the Boc protecting group on the other end of the linker is removed to expose an amine, which is then coupled to the second ligand to complete the PROTAC molecule.

This modular approach allows for the systematic variation of the POI and E3 ligase ligands to optimize the degradation potency and selectivity of the final PROTAC.

Experimental Protocols

This section details a representative protocol for the synthesis of a PROTAC using a generic POI ligand (POI-NH2) and an E3 ligase ligand (E3-COOH) with the this compound linker.

Materials and Reagents:

  • This compound linker

  • POI ligand with a primary or secondary amine (POI-NH2)

  • E3 ligase ligand with a carboxylic acid (E3-COOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Step 1: Synthesis of the POI-Linker Intermediate (POI-PEG4-CH2-Boc)

This step involves the alkylation of the POI ligand with the this compound linker.

Procedure:

  • Dissolve the POI ligand (POI-NH2) (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG4-CH2-Boc intermediate.

Step 2: Boc Deprotection of the POI-Linker Intermediate

This step removes the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Procedure:

  • Dissolve the purified POI-PEG4-CH2-Boc intermediate from Step 1 in DCM.

  • Add TFA to the solution (typically a 20-50% v/v solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude amine (POI-PEG4-CH2-NH2) can be used directly in the next step after co-evaporation with toluene (B28343) to remove residual TFA, or it can be purified further if necessary.

Step 3: Coupling of the E3 Ligase Ligand to Yield the Final PROTAC

This final step involves an amide coupling reaction between the deprotected linker intermediate and the E3 ligase ligand.

Procedure:

  • Dissolve the E3 ligase ligand (E3-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the crude POI-PEG4-CH2-NH2 (from Step 2, ~1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC to obtain the pure compound.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model PROTAC using the described protocol. Actual yields and purity will vary depending on the specific ligands used.

StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%) (by HPLC)
1POI-PEG4-CH2-BocPOI-NH2, this compoundDIPEADMF1865>95
2POI-PEG4-CH2-NH2POI-PEG4-CH2-BocTFADCM2~95 (crude)-
3Final PROTACPOI-PEG4-CH2-NH2, E3-COOHHATU, DIPEADMF850>98

Mandatory Visualization

The following diagrams illustrate the key processes and logical flow of the PROTAC synthesis.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

PROTAC_Synthesis_Workflow start Start Materials: POI-NH2, E3-COOH, This compound step1 Step 1: Alkylation POI-NH2 + this compound start->step1 intermediate1 Intermediate: POI-PEG4-CH2-Boc step1->intermediate1 step2 Step 2: Boc Deprotection with TFA intermediate1->step2 intermediate2 Intermediate: POI-PEG4-CH2-NH2 step2->intermediate2 step3 Step 3: Amide Coupling + E3-COOH with HATU intermediate2->step3 purification Purification (Preparative HPLC) step3->purification final_product Final PROTAC purification->final_product

Caption: Experimental workflow for the synthesis of a PROTAC using this compound.

References

Application of Br-PEG4-CH2-Boc in Antibody-Drug Conjugate Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the heterobifunctional linker, Br-PEG4-CH2-Boc, in the development of antibody-drug conjugates (ADCs). This linker, featuring a tetraethylene glycol (PEG4) spacer, a bromo group, and a Boc-protected functional group, offers a strategic approach to conjugating cytotoxic payloads to monoclonal antibodies. The incorporation of a PEG4 spacer is a key design element aimed at improving the physicochemical properties of the final ADC, such as increasing hydrophilicity and potentially enabling a higher drug-to-antibody ratio (DAR) without inducing aggregation.[1][2]

Overview of this compound in ADC Synthesis

The synthesis of an ADC using this compound is a multi-step process that leverages the linker's orthogonal reactivity. The general workflow involves:

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal a reactive functional group.

  • Payload Conjugation: The deprotected linker is then conjugated to the cytotoxic payload.

  • Antibody Conjugation: The bromo group on the linker-payload construct is utilized for conjugation to the antibody, typically targeting cysteine residues.

  • Purification and Characterization: The resulting ADC is purified and characterized to determine key quality attributes such as DAR, purity, and in vitro potency.

The PEG4 spacer in this compound is instrumental in mitigating the hydrophobicity often associated with potent cytotoxic payloads. This can lead to improved pharmacokinetics and a better safety profile of the ADC.[3][4]

Experimental Protocols

The following protocols are generalized methodologies and may require optimization based on the specific antibody, payload, and desired final ADC characteristics.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to enable payload conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Add TFA to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[5]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.[5]

Conjugation of Payload to Deprotected Linker

Objective: To conjugate the cytotoxic payload to the deprotected Br-PEG4-CH2-linker.

This protocol assumes the payload has a carboxylic acid group for amide bond formation.

Materials:

  • Deprotected Br-PEG4-CH2-linker

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.5:1.2 (payload:EDC:NHS).

  • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester of the payload.

  • Add the deprotected Br-PEG4-CH2-linker to the activated payload solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, purify the linker-payload conjugate by reverse-phase HPLC.

Antibody Conjugation and ADC Purification

Objective: To conjugate the linker-payload to the antibody and purify the resulting ADC.

This protocol is for conjugation to cysteine residues following antibody reduction.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

  • Linker-payload construct

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS.

    • Add a molar excess of TCEP or DTT to reduce the interchain disulfide bonds. The exact molar ratio and incubation time will need to be optimized for the specific antibody.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Add the linker-payload construct to the reduced antibody solution. A molar excess of the linker-payload is typically used, with the ratio influencing the final DAR. A starting point could be a 6:1 molar ratio of linker-payload to antibody.[6]

    • Incubate the reaction at room temperature overnight or at 4°C for a longer duration with gentle mixing.[6]

  • Purification:

    • Purify the ADC using an SEC system to remove unconjugated linker-payload and other impurities.[]

ADC Characterization

Objective: To determine the quality attributes of the purified ADC.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.[8]

  • Purity and Aggregation: Assessed by size-exclusion chromatography (SEC-HPLC).[9]

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated in cancer cell lines expressing the target antigen.

Quantitative Data Summary

While specific data for ADCs constructed with this compound is not extensively available in the public domain, the following tables provide representative data for ADCs utilizing PEG4 linkers to illustrate expected performance characteristics.

Table 1: Representative In Vitro Cytotoxicity of PEG4-Linked ADCs

Linker TypePayloadTarget Cell LineIC50 (nM)Reference(s)
PEGylated (PEG4)MMAEHER2+ (NCI-N87)1.8[10]
PEGylated (PEG4K)MMAEHER2+31.9[11]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.[10]

Table 2: Representative Drug-to-Antibody Ratios for PEG-Linked ADCs

Linker TypeConjugation ChemistryTarget DARAchieved DARReference(s)
PEGylatedCysteine-maleimide4~3.5-4[12]
PEGylatedCysteine-maleimide8~7-8[9]

Experimental Workflows and Signaling Pathways

ADC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing an ADC using the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Purification & Characterization Boc_Deprotection Boc Deprotection of this compound Linker_Payload_Conjugation Linker-Payload Conjugation Boc_Deprotection->Linker_Payload_Conjugation Payload_Activation Payload Activation (e.g., NHS ester formation) Payload_Activation->Linker_Payload_Conjugation ADC_Conjugation ADC Conjugation Linker_Payload_Conjugation->ADC_Conjugation Antibody_Reduction Antibody Reduction (e.g., TCEP/DTT) Antibody_Reduction->ADC_Conjugation Purification Purification (e.g., SEC) ADC_Conjugation->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization ADC_Mechanism_of_Action ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to the lysosome Internalization->Lysosomal_Trafficking Payload_Release 4. Linker cleavage and payload release in the lysosome Lysosomal_Trafficking->Payload_Release Payload_Action 5. Payload interacts with intracellular target (e.g., microtubules, DNA) Payload_Release->Payload_Action Cell_Death 6. Induction of apoptosis Payload_Action->Cell_Death

References

Application Note and Protocol: Boc Deprotection of Br-PEG4-CH2-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of the Boc group from Br-PEG4-CH2-NHBoc to yield the corresponding primary amine, Br-PEG4-CH2-NH2. This deprotected bifunctional linker is a valuable building block in bioconjugation and drug development, enabling the precise attachment of polyethylene (B3416737) glycol (PEG) spacers to proteins, peptides, or other molecules of interest.

The primary methods for Boc deprotection involve treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] The choice of reagent and conditions can be tailored to the specific substrate and the desired scale of the reaction. This document outlines two standard protocols for this transformation and discusses potential side reactions and purification strategies.

Reaction and Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbamate (B1207046) oxygen, followed by the fragmentation of the protonated intermediate. This process releases the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation can be subsequently scavenged or can eliminate a proton to form isobutylene.

Potential Side Reactions

A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated in the reaction.[4][5] Electron-rich functional groups are particularly susceptible to this side reaction. To mitigate this, scavengers such as triisopropylsilane (B1312306) (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[4][6]

Experimental Protocols

Two primary protocols for the Boc deprotection of Br-PEG4-CH2-NHBoc are presented below. The choice between them often depends on the desired salt form of the final product and the compatibility of the substrate with the acidic conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • Br-PEG4-CH2-NHBoc

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected Br-PEG4-CH2-NHBoc in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6] If desired, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[6]

  • Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[6]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6] Co-evaporation with toluene (B28343) (3x) can aid in the removal of residual TFA.[6]

  • For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[1][6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine, Br-PEG4-CH2-NH2.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common approach and often yields the hydrochloride salt of the amine, which can sometimes be precipitated directly.

Materials:

  • Br-PEG4-CH2-NHBoc

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected Br-PEG4-CH2-NHBoc in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

Data Presentation

The following table summarizes typical reaction conditions for Boc deprotection. The optimal conditions may vary depending on the specific substrate and scale.

Reagent SystemSolventConcentrationTemperatureTime (hours)Typical Outcome
TFADichloromethane (DCM)20-50% v/v[6]0°C to Room Temp[6]1 - 2[6]Amine TFA salt / Free amine after workup
HCl1,4-Dioxane4 M[1][7]Room Temp1 - 4[1]Amine HCl salt

Purification and Characterization

The deprotected product can be purified by various methods depending on its properties. If the product precipitates as a salt, filtration may be sufficient.[1] Alternatively, if the free amine is generated after a basic workup, column chromatography can be employed for purification. The identity and purity of the final product, Br-PEG4-CH2-NH2, should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Br-PEG4-CH2-NHBoc dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acid Add TFA (20-50%) +/- Scavenger OR Add 4M HCl in Dioxane cool->add_acid react Stir at 0°C to RT (TFA) or RT (HCl) for 1-4h add_acid->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate/Filter (for HCl salt) monitor->precipitate HCl Method neutralize Neutralize with NaHCO3 (aq) concentrate->neutralize TFA Method extract Extract with Organic Solvent neutralize->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify precipitate->purify product Br-PEG4-CH2-NH2 (or salt) purify->product

Caption: Experimental workflow for the Boc deprotection of Br-PEG4-CH2-NHBoc.

Signaling Pathway Diagram

Boc_Deprotection_Mechanism cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism boc_amine Boc-Protected Amine (Br-PEG4-CH2-NHBoc) protonation Protonation of Carbonyl Oxygen boc_amine->protonation + H+ (from acid) protonated_intermediate Protonated Intermediate protonation->protonated_intermediate fragmentation Fragmentation protonated_intermediate->fragmentation free_amine Free Amine (Br-PEG4-CH2-NH2) fragmentation->free_amine co2 CO2 fragmentation->co2 tbutyl_cation tert-Butyl Cation fragmentation->tbutyl_cation isobutylene Isobutylene tbutyl_cation->isobutylene - H+

References

Application Notes and Protocols for the Purification of Br-PEG4-CH2-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The purification of polyethylene (B3416737) glycol (PEG) containing molecules, such as Br-PEG4-CH2-Boc, is a critical step in the synthesis of linkers, reagents, and intermediates used in bioconjugation, drug delivery, and the development of therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] The presence of the hydrophilic PEG chain and the acid-labile tert-butyloxycarbonyl (Boc) protecting group introduces specific challenges to the purification process. Achieving high purity is essential for ensuring reproducible results in subsequent reactions and for the safety and efficacy of final drug products.[3]

These application notes provide detailed protocols for common purification techniques, including flash column chromatography and High-Performance Liquid Chromatography (HPLC), tailored for compounds with the structural characteristics of this compound.

Purification Strategy Overview

The general workflow for the purification of this compound reaction products involves an initial work-up followed by one or more chromatographic steps. The choice of the primary purification technique often depends on the scale of the reaction and the required final purity. Post-purification, the product's identity and purity are confirmed using analytical methods.

G General Purification Workflow for this compound Products cluster_purification Purification Options cluster_analysis Purity & Identity Confirmation reaction Crude Reaction Mixture workup Aqueous Work-up / Liquid-Liquid Extraction reaction->workup concentrate Concentration in vacuo workup->concentrate crude_product Crude Product Oil/Solid concentrate->crude_product flash_chrom Flash Column Chromatography crude_product->flash_chrom For large scale or initial cleanup prep_hplc Preparative RP-HPLC crude_product->prep_hplc For high purity or difficult separations fractions Collect & Combine Product Fractions flash_chrom->fractions prep_hplc->fractions final_concentrate Final Concentration fractions->final_concentrate pure_product Purified Product final_concentrate->pure_product analytical_hplc Analytical HPLC (ELSD/CAD) pure_product->analytical_hplc nmr_ms NMR / Mass Spectrometry pure_product->nmr_ms

Caption: General Purification Workflow.

Section 1: Purification Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a suitable method for the large-scale purification of this compound or for removing major impurities. The polarity of PEG-containing compounds can lead to streaking on silica (B1680970) gel; therefore, solvent system selection is critical.[4]

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl3), Ethanol (EtOH), Isopropanol (IPA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Stain: Potassium permanganate (B83412) (KMnO4) or iodine chamber

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Test various solvent systems using TLC to find one that provides good separation between the product and impurities, with a target Rf value for the product of ~0.2-0.3.

    • Standard systems like DCM/MeOH can be effective. For compounds that streak, consider using a chloroform-based system. A slow gradient of 1-10% using a 1:1 mixture of EtOH/IPA in CHCl3 has been reported to provide better separation for PEG-containing compounds than MeOH-based systems.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or DCM.

    • Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, either isocratically or with a gradually increasing gradient of the polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for achieving high purity, separating closely related impurities, or for small-scale purification.[] Given that PEG derivatives often lack a strong UV chromophore, detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are recommended.[3][6][7]

Critical Consideration: Boc Group Stability The Boc protecting group is sensitive to acid. While 0.1% trifluoroacetic acid (TFA) is commonly used in RP-HPLC, it can cause slow cleavage of the Boc group, especially if fractions are left standing for extended periods.[8] To mitigate this, use the lowest possible acid concentration, consider using formic acid as a less aggressive alternative, or immediately neutralize the collected fractions with a base like triethylamine (B128534) or ammonium (B1175870) bicarbonate.[8]

Materials:

  • Preparative RP-HPLC system with a suitable detector (UV, ELSD, or CAD)

  • C18 preparative column

  • Solvents: HPLC-grade Acetonitrile (B52724) (ACN) and Water

  • Additive: Trifluoroacetic acid (TFA) or Formic acid (FA)

Procedure:

  • Method Development:

    • Develop a separation method on an analytical scale first to determine the optimal gradient.

    • A typical gradient might be 10-95% Acetonitrile in Water (both containing 0.05-0.1% TFA or FA) over 20-30 minutes.

  • Sample Preparation:

    • Dissolve the crude or partially purified product in a suitable solvent, such as a mixture of ACN/water or DMSO.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample and run the preparative gradient.

    • Collect fractions based on the detector signal corresponding to the product peak.

  • Product Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine the pure fractions. If an acidic modifier was used, consider immediate neutralization.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.

Section 2: Data Presentation

Quantitative data from purification and analysis should be presented clearly for comparison.

Table 1: Comparison of Primary Purification Techniques

Parameter Flash Column Chromatography Preparative RP-HPLC
Principle Normal-phase adsorption Reversed-phase partitioning
Resolution Moderate High
Loading Capacity High (grams) Low to Moderate (mg to grams)
Cost Low High
Speed Fast Slow
Typical Purity 85-98% >98%

| Best For | Initial cleanup, large scale | High-purity final product, difficult separations |

Table 2: Example Elution Conditions for Flash Chromatography

Compound Type Stationary Phase Mobile Phase System Gradient
Polar PEG-linker Silica Gel DCM / MeOH 0% to 10% MeOH

| Streaking PEG-linker[4] | Silica Gel | CHCl3 / (1:1 EtOH:IPA) | 1% to 10% (EtOH:IPA) |

Table 3: Example Gradient for Analytical RP-HPLC-ELSD Analysis

Time (min) Flow Rate (mL/min) % Water (0.1% FA) % Acetonitrile (0.1% FA)
0.0 1.0 90 10
20.0 1.0 5 95
25.0 1.0 5 95
25.1 1.0 90 10

| 30.0 | 1.0 | 90 | 10 |

Table 4: Hypothetical Purity Data Comparison

Batch ID Purification Method Crude Purity (%) Final Purity (%) Yield (%)
A-001 Flash Chromatography 65 96.2 75
A-002 Flash Chrom. -> Prep-HPLC 65 99.5 58

| B-001 | Direct Prep-HPLC | 72 | 99.1 | 63 |

Section 3: Visualization of Method Selection

The decision to use flash chromatography versus preparative HPLC often involves a trade-off between scale, required purity, and the difficulty of the separation.

G Decision Tree for Purification Method Selection start Start with Crude Product scale Reaction Scale > 5g? start->scale purity_needed Final Purity >98% Required? scale->purity_needed No flash Use Flash Chromatography scale->flash Yes tlc_sep Good Separation by TLC? purity_needed->tlc_sep No prep_hplc Use Preparative HPLC purity_needed->prep_hplc Yes tlc_sep->flash Yes tlc_sep->prep_hplc No flash_then_hplc Use Flash Chrom. followed by Prep HPLC

Caption: Purification Method Selection Guide.

Conclusion

The successful purification of this compound reaction products relies on a systematic approach to methods development. For large-scale and initial purification, flash column chromatography with optimized non-traditional solvent systems can be effective. For achieving high purity, RP-HPLC is the method of choice, though care must be taken to preserve the acid-sensitive Boc protecting group. The use of appropriate analytical techniques, such as HPLC with non-UV detectors, is paramount for accurately assessing the purity of the final product.

References

analytical methods to characterize Br-PEG4-CH2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Characterization of Br-PEG4-CH2-Boc Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional molecules are critical components in modern drug development, serving as linkers in antibody-drug conjugates (ADCs) and as building blocks for Proteolysis Targeting Chimeras (PROTACs). The this compound conjugate is a versatile linker that features a bromide group for nucleophilic substitution and a Boc-protected amine, which can be deprotected under mild acidic conditions for subsequent functionalization.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[2][3]

Given its integral role, rigorous analytical characterization of the this compound conjugate is imperative to confirm its identity, purity, and stability. This application note provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this important synthetic building block.

Analytical Techniques Overview

A multi-faceted analytical approach is required for the complete characterization of this compound. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unequivocal structural elucidation and confirmation of the conjugate's identity.[4]

  • Mass Spectrometry (MS): MS is used to verify the molecular weight of the conjugate and identify potential impurities. Electrospray Ionization (ESI) is a common technique for such molecules.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of PEGylated compounds.[6] Due to the lack of a strong UV chromophore in PEG derivatives, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed for accurate quantification.[3][7]

Data Presentation

Quantitative data from these analytical techniques should be clearly summarized for batch-to-batch comparison and quality control.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

AssignmentFunctional GroupExpected Chemical Shift (ppm)MultiplicityIntegration
aBr-CH₂ -CH₂-~ 3.45Triplet2H
bBr-CH₂-CH₂ -O-~ 3.75Triplet2H
c-O-CH₂ -CH₂ -O- (PEG Backbone)~ 3.65Multiplet12H
d-O-CH₂ -CH₂-NHBoc~ 3.55Triplet2H
e-O-CH₂-CH₂ -NHBoc~ 3.35Quartet2H
f-NH-~ 5.0 (broad)Singlet1H
g-C(CH₃)₃~ 1.45Singlet9H

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

AssignmentFunctional GroupExpected Chemical Shift (ppm)
1Br-C H₂-~ 30
2-C H₂-O- (adjacent to Br-CH₂)~ 71
3-O-C H₂-C H₂-O- (PEG Backbone)~ 70
4-O-C H₂-CH₂-NHBoc~ 70
5-O-CH₂-C H₂-NHBoc~ 40
6-C (CH₃)₃~ 80
7-C(C H₃)₃~ 28.5
8-C =O~ 156

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

Molecular Formula: C₁₅H₃₀BrNO₆, Molecular Weight: 400.13 g/mol

IonCalculated m/zObserved m/z
[M+H]⁺401.1384401.1389
[M+Na]⁺423.1203423.1208
[M+H-C₄H₈]⁺ (Loss of isobutylene)345.0758345.0763
[M+H-C₅H₉O₂]⁺ (Loss of Boc group)301.0860301.0865

Table 4: Representative HPLC-ELSD Purity Analysis

Peak IdentityExpected Retention Time (min)Batch A (Area %)Batch B (Area %)
This compound12.599.2%98.8%
Impurity 19.80.5%0.7%
Impurity 214.10.3%0.5%

Visualizations

Diagrams are essential for visualizing workflows and molecular relationships.

structure Br Bromine (Br) PEG4 PEG4 Spacer (-O(CH₂)₂O-)₄ Br->PEG4 CH2 Methylene (-CH₂-) PEG4->CH2 Boc Boc Group (-NHBoc) CH2->Boc

Caption: Conceptual structure of the this compound conjugate.

workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound Conjugate Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC-ELSD/CAD Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity Report Final Report & CoA Structure->Report MW->Report Purity->Report

Caption: General analytical workflow for conjugate characterization.

fragmentation Parent Parent Ion [M+H]⁺ m/z ≈ 401.14 Fragment1 Fragment Ion [M+H - C₄H₈]⁺ m/z ≈ 345.08 Parent->Fragment1 - 56 Da (isobutylene) Fragment2 Fragment Ion [M+H - C₅H₉O₂]⁺ m/z ≈ 301.09 Parent->Fragment2 - 100 Da (Boc group)

Caption: Characteristic MS fragmentation of the Boc protecting group.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Angle: 30 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds[5]

      • Number of Scans: 16-32

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-2048

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks in the ¹H spectrum and compare the ratios to the expected values.

    • Assign all peaks in both the ¹H and ¹³C spectra based on expected chemical shifts and coupling patterns.[4][8]

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol (B129727) or acetonitrile (B52724).[5]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrument Parameters (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 100 - 1000 m/z

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Nebulizer Gas (N₂): 1.0 - 2.0 L/min

  • Data Analysis:

    • Acquire the full scan mass spectrum.

    • Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺.

    • Compare the measured exact mass to the calculated theoretical mass. The mass error should be less than 5 ppm.

    • Look for characteristic fragment ions, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the parent ion, which is a hallmark of Boc-protected amines.[9][10]

Protocol 3: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1-2 mg/mL.[6]

    • Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 40 °C.[11]

    • Injection Volume: 10 µL.

  • Detector Settings (ELSD/CAD):

    • ELSD:

      • Nebulizer Temperature: 40 °C[6]

      • Evaporator Temperature: 60 °C[6]

      • Gas Flow Rate (Nitrogen): 1.5 L/min[6]

    • CAD:

      • Evaporation Temperature: 35 °C. Follow manufacturer's guidelines.[3]

  • Data Analysis:

    • Identify the main peak corresponding to the this compound conjugate.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

References

Application Notes and Protocols for Br-PEG4-CH2-Boc Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery.[1] PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs facilitate the ubiquitination and subsequent degradation of specific proteins.[1] The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[4][5]

The Br-PEG4-CH2-Boc linker is a versatile building block for PROTAC synthesis. It features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and cell permeability.[6][] The linker possesses two key reactive functionalities: a bromo group for nucleophilic substitution and a Boc-protected amine for subsequent coupling reactions after deprotection.[8] This application note provides detailed protocols for the synthesis and evaluation of PROTACs incorporating the this compound linker.

Mechanism of Action of a PROTAC

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple protein copies.[9]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination POI Target Protein (e.g., BRD4) PROTAC PROTAC (with this compound linker) POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase E3_Ligase->PROTAC Binds to E3 Ligand Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation workflow.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative degradation data for BRD4-targeting PROTACs with 4-unit PEG linkers. While not specific to the this compound linker, this data provides an expected range of potency.

PROTAC CompoundTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
BRD4 Degrader with PEG4 Linker (Representative)BRD4Cereblon (CRBN)HeLa<500>90[2]
MZ1 (contains a PEG linker)BRD4VHLHeLa~25>90[2][10]
ARV-825 (contains a PEG linker)BRD4Cereblon (CRBN)RS4;110.9>95[10]
dBET1 (contains a PEG linker)BRD4Cereblon (CRBN)22Rv1~3>95[2]

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound Linker

This protocol describes a representative synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase ligand.

Step 1: Functionalization of Pomalidomide with the Linker

  • Dissolve pomalidomide (1 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

  • Stir the reaction mixture at 80°C for 12-24 hours under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pomalidomide-PEG4-CH2-Boc.

Step 2: Boc Deprotection

  • Dissolve the pomalidomide-PEG4-CH2-Boc intermediate in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% in DCM) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to yield pomalidomide-PEG4-CH2-NH2.

Step 3: Coupling of JQ1-acid to the Linker-Pomalidomide Intermediate

  • Dissolve JQ1-acid (1 equivalent) and the pomalidomide-PEG4-CH2-NH2 intermediate (1 equivalent) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

PROTAC_Synthesis_Workflow Pomalidomide Pomalidomide Step1 Step 1: Linker Attachment (Nucleophilic Substitution) Pomalidomide->Step1 Linker This compound Linker->Step1 Intermediate1 Pomalidomide-PEG4-CH2-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Pomalidomide-PEG4-CH2-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 JQ1_acid JQ1-acid JQ1_acid->Step3 Final_PROTAC Final PROTAC: JQ1-PEG4-Pomalidomide Step3->Final_PROTAC

Synthetic workflow for a BRD4-targeting PROTAC.
Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells after PROTAC treatment.[11]

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231).[11]

  • Synthesized PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize BRD4 levels to the loading control.

Protocol 3: Cell Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of PROTAC-mediated protein degradation on cell viability.[12][13]

Materials:

  • Human cancer cell line of interest.

  • Synthesized PROTAC stock solution in DMSO.

  • White, opaque 96-well plates.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesize PROTAC (Protocol 1) Cell_Culture Cell Culture (e.g., HeLa) Synthesis->Cell_Culture Purified PROTAC PROTAC_Treatment PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis (Protocol 2) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (Protocol 3) PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Overall experimental workflow for PROTAC evaluation.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs due to its favorable physicochemical properties and versatile reactivity. The protocols provided in this application note offer a comprehensive guide for the synthesis of PROTACs using this linker and for their subsequent biological evaluation. By following these methodologies, researchers can effectively assess the degradation efficiency and cellular effects of their novel PROTAC molecules, accelerating the development of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Bioconjugation Using Br-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of biomolecules through bioconjugation is a cornerstone of modern drug development, diagnostics, and proteomics research. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules. PEGylation can improve solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.[1][2][3][4]

This document provides detailed application notes and protocols for the use of Br-PEG4-CH2-Boc , a heterobifunctional linker designed for precise bioconjugation strategies. This linker features a terminal bromide group for selective alkylation of nucleophilic residues, a tetra-ethylene glycol (PEG4) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization after deprotection. The primary application of this linker is the site-specific modification of thiol groups, such as those on cysteine residues within proteins.[][6][7]

Chemical Structure and Properties

  • Product Name: this compound (tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate)

  • Key Features:

    • Bromide (Br) Group: A reactive handle for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues).[7]

    • PEG4 Spacer: A hydrophilic 4-unit polyethylene glycol chain that improves the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

    • Boc-Protected Amine: A stable protecting group that masks a primary amine. This amine can be deprotected under mild acidic conditions to allow for further conjugation or modification.[8]

Applications

The this compound linker is a versatile tool for various bioconjugation applications, including:

  • Site-Specific Protein Modification: Enables the targeted PEGylation of proteins at engineered or naturally occurring cysteine residues. This approach allows for the creation of homogenous protein conjugates with preserved biological activity.

  • Antibody-Drug Conjugate (ADC) Development: Can be used as a component in the synthesis of ADCs, where the bromide end attaches to the antibody (via a thiol group), and the deprotected amine can be used to conjugate a cytotoxic payload.[][9]

  • PROTAC Development: The linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase-binding ligand.[7]

  • Surface Immobilization: Biomolecules functionalized with this linker can be immobilized on surfaces for diagnostic or research applications.

Bioconjugation Strategy: Thiol Alkylation

The primary bioconjugation strategy for this compound involves the alkylation of a thiol group, typically from a cysteine residue on a protein or peptide. The reaction proceeds via an S_N2 mechanism where the nucleophilic thiol attacks the carbon atom bearing the bromide, displacing it and forming a stable thioether bond.

To achieve site-specificity, this strategy is most effective with proteins that have a single, accessible free cysteine residue. If multiple cysteines are present, disulfide bonds may need to be selectively reduced prior to conjugation.

cluster_0 Pre-conjugation Steps cluster_1 Conjugation Reaction cluster_2 Post-conjugation Steps Protein_prep Protein with Cysteine Residue (e.g., Antibody, Enzyme) Reduction Optional: Selective Reduction of Disulfide Bonds (e.g., with TCEP) Protein_prep->Reduction If necessary Conjugation Thiol Alkylation Reaction (pH 7.5-8.5) Protein_prep->Conjugation Reduction->Conjugation Linker This compound Linker->Conjugation Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, Mass Spectrometry) Purification->Characterization Deprotection Optional: Boc Deprotection (Acidic Conditions, e.g., TFA) Purification->Deprotection Second_Conjugation Further Functionalization at the Amine Deprotection->Second_Conjugation cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (Ab-PEG-Payload) Receptor Target Receptor on Cancer Cell Surface ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Enzymatic Cleavage of Linker DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols for In Vitro Evaluation of Br-PEG4-CH2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Br-PEG4-CH2-Boc linker. The following sections outline the critical assays for evaluating the efficacy of these PROTACs, from initial target engagement to final protein degradation.

Introduction to this compound PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker plays a crucial role in PROTAC efficacy by influencing the stability and geometry of this ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1] The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are often utilized to improve the aqueous solubility of PROTACs.[1] This specific linker provides a flexible chain which can be crucial for optimizing the orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves several key steps, culminating in the degradation of the target protein. This process is initiated by the PROTAC molecule entering the cell and engaging with its target protein and an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC Mechanism of Action.

Experimental Design and Protocols

A comprehensive in vitro evaluation of a this compound PROTAC involves a series of assays to assess its biological activity at different stages of the degradation pathway. The following protocols provide a framework for these key experiments.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase complex.[2][3][4]

Experimental Workflow for Ternary Complex Analysis

Ternary_Complex_Workflow cluster_workflow Ternary Complex Formation Workflow start Recombinant Protein & PROTAC Preparation assay_choice Select Biophysical Assay start->assay_choice spr Surface Plasmon Resonance (SPR) assay_choice->spr Label-free kinetics bli Biolayer Interferometry (BLI) assay_choice->bli Higher throughput itc Isothermal Titration Calorimetry (ITC) assay_choice->itc Thermodynamics co_ip Co-Immunoprecipitation (Co-IP) assay_choice->co_ip In vitro pull-down data_analysis Data Analysis: Binding Affinity (KD) Cooperativity (α) spr->data_analysis bli->data_analysis itc->data_analysis co_ip->data_analysis end Conclusion on Ternary Complex Formation data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Br-PEG4-CH2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-CH2-Boc conjugation reactions. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: this compound is a heterobifunctional linker molecule. It contains a terminal bromide group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a carbamate-protected (Boc) amine. The terminal bromide serves as a reactive handle for alkylating nucleophiles, most commonly the thiol groups of cysteine residues in proteins or peptides.[1] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]

Q2: What is the function of the Boc protecting group? A2: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine.[3] It temporarily blocks the reactivity of the amine, allowing for controlled, stepwise reactions at the other end of the linker (the bromide).[1][3] Once the desired conjugation at the bromide end is complete, the Boc group can be removed under acidic conditions to reveal the free amine for subsequent reaction steps.[3][4][5]

Q3: What functional groups does the bromide end of the linker react with? A3: The alkyl bromide is an electrophile that readily reacts with nucleophiles. In bioconjugation, its primary target is the thiol group (-SH) of cysteine residues.[1] However, off-target reactions can occur with other nucleophilic amino acid residues such as methionine, histidine, and the amino groups of lysine (B10760008) or the protein's N-terminus.[1]

Q4: Why is the PEG spacer important? A4: The polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential immunogenicity of the resulting conjugate.[1][6] Its flexibility and hydrophilicity can improve the pharmacokinetic properties of the final molecule.[6]

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common causes of low yield in the conjugation of this compound to a target nucleophile (e.g., a cysteine-containing protein).

Issue: The conjugation reaction is incomplete, resulting in a low yield of the desired product.

Potential Cause Recommended Solution
1. Suboptimal Reaction pH The reactivity of the target nucleophile is highly pH-dependent. For selective alkylation of cysteine thiols, the pH should be maintained slightly above the thiol's pKa (~8.5) but low enough to keep other nucleophiles like lysine amines protonated and less reactive. Recommendation: Conduct the reaction within a pH range of 7.0-8.5.[1] Use buffers such as phosphate, HEPES, or borate. Avoid amine-containing buffers like Tris, as they can compete in the reaction.[7]
2. Insufficient Molar Excess of PEG Linker A low ratio of the PEG linker to the target molecule can lead to an incomplete reaction.
3. Poor Reagent Quality or Degradation The this compound linker can hydrolyze if exposed to moisture over prolonged periods. The quality of starting materials is critical for a successful conjugation.[8][9]
4. Short Reaction Time or Low Temperature The alkylation reaction may be slow and require more time or energy to reach completion.
5. Side Reactions and Off-Target Alkylation The bromide can react with other nucleophiles on the target molecule or with the buffer itself, consuming the reagent and producing unwanted byproducts.[1]
6. Protein Aggregation or Poor Solubility The addition of the PEG linker, which may be dissolved in an organic co-solvent like DMSO or DMF, can sometimes cause protein aggregation.

Quantitative Data Summary

The following table summarizes key reaction parameters that should be optimized to improve conjugation efficiency.

ParameterTypical RangeRationale & Considerations
Molar Ratio (Linker:Substrate) 5:1 to 20:1A higher excess drives the reaction to completion but may increase the risk of over-alkylation or off-target modification.[1][10]
pH 7.0 - 8.5 (for Thiols)Optimizes the nucleophilicity of the target group (thiol) while minimizing reactivity of others (amines).[1]
Temperature 4°C to 37°CLower temperatures (4°C or room temp) can increase selectivity, while higher temperatures (37°C) can increase the reaction rate.[1][10]
Reaction Time 1 - 24 hoursThe optimal time depends on temperature, pH, and reactant concentrations. Monitor progress to avoid side reactions from prolonged incubation.[1][11][12]
Co-solvent (DMSO/DMF) 0 - 20% (v/v)Improves solubility of the PEG linker but can affect protein stability if the concentration is too high.[1]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Cysteine-Containing Protein

This protocol provides a general guideline. Conditions should be optimized for your specific protein and application.

  • Preparation of Protein Solution:

    • Dissolve the cysteine-containing protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • If the protein has disulfide-bonded cysteines that need to be conjugated, pre-treat the protein with a reducing agent like TCEP, followed by removal of the reducing agent via a desalting column.

  • Preparation of Linker Solution:

    • Just before use, dissolve this compound in an anhydrous organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to a known concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound solution to the stirred protein solution. The final concentration of the organic co-solvent should ideally not exceed 10-20%.[1]

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • (Optional) Quench the reaction by adding a small molecule with a free thiol, such as cysteine or 2-mercaptoethanol, to react with any excess this compound.

  • Purification:

    • Remove excess linker and byproducts from the reaction mixture. Common methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Analysis:

    • Characterize the final conjugate using methods like SDS-PAGE (to observe the mass shift), HPLC (to assess purity), and Mass Spectrometry (to confirm the identity and degree of labeling).

Protocol 2: Boc-Group Deprotection

  • Preparation:

    • Lyophilize or evaporate the solvent from the purified Boc-protected conjugate.

    • Prepare a deprotection cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] TIS acts as a scavenger to prevent the tert-butyl cation released during deprotection from causing off-target alkylation.[1]

  • Deprotection Reaction:

    • Under a fume hood, dissolve the dried conjugate in the cold (0°C) TFA scavenger cocktail.

    • Stir the reaction at room temperature for 30-60 minutes.

  • Isolation of Product:

    • Remove the TFA by evaporation under a stream of nitrogen.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash to remove residual TFA and scavengers.

    • Dry the final product under a vacuum.

Reaction and Workflow Visualizations

G cluster_reactants Reactants cluster_process Conjugation Step cluster_intermediate Intermediate Product cluster_deprotection Deprotection Step cluster_final Final Product r1 Br-PEG4-CH2-NHBoc p1 Alkylation Reaction (pH 7.0-8.5) r1->p1 r2 Target Protein (with Cysteine-SH) r2->p1 i1 Protein-S-PEG4-CH2-NHBoc (Boc-Protected Conjugate) p1->i1 d1 Acidic Deprotection (TFA + Scavengers) i1->d1 f1 Protein-S-PEG4-CH2-NH2 (Final Conjugate) d1->f1

Caption: Experimental workflow for this compound conjugation.

G cluster_main Desired Pathway cluster_side Competing Side Reactions start Br-PEG4-CH2-NHBoc + Protein-SH main_product Protein-S-PEG4-CH2-NHBoc (Successful Conjugation) start->main_product pH 7.0-8.5 Optimal Conditions side1 HO-PEG4-CH2-NHBoc (Hydrolysis of Bromide) start->side1 Excess Water Non-optimal pH side2 Off-Target Alkylation (e.g., on Lysine, Histidine) start->side2 pH > 8.5 side3 Protein Di-/Multi-merization (If protein has multiple reactive sites) start->side3 High Reactant Conc. Multiple Cysteines

Caption: Desired reaction pathway vs. common side reactions.

References

Technical Support Center: Optimizing Br-PEG4-CH2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for optimizing the reaction time and temperature for Boc protection of an amine with this compound?

A1: The reaction of this compound with a primary or secondary amine to form a Boc-protected conjugate is a nucleophilic substitution. Key factors influencing the reaction time and temperature include the nucleophilicity of the amine, steric hindrance around the reactive sites, the choice of solvent, and the presence of a base. For less nucleophilic amines or sterically hindered substrates, longer reaction times or moderate heating may be necessary to achieve high yields.[1][2]

Q2: What are the typical acidic conditions for deprotection of the Boc group?

A2: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions.[3] A common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][4] Concentrations of TFA can range from 20% to 50% (v/v).[4][5] The deprotection is typically rapid, often completing within 30 minutes at room temperature.[3][6]

Q3: Can I use other acids for Boc deprotection?

A3: Yes, other strong acids can be used. For example, 4M HCl in 1,4-dioxane (B91453) is an effective alternative to TFA.[4] The choice of acid can depend on the sensitivity of other functional groups in your molecule and downstream applications.

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: Several analytical techniques can be used to monitor the deprotection. 1H NMR spectroscopy is particularly useful as the prominent singlet signal from the nine protons of the tert-butyl group (around 1.4-1.5 ppm) will disappear upon successful removal of the Boc group.[5] High-Performance Liquid Chromatography (HPLC) can also be employed to track the disappearance of the starting material and the appearance of the deprotected product, which will have a different retention time.[5] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of the reaction's progress.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Boc Deprotection Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.[4]Extend the reaction time and continue to monitor by TLC, LC-MS, or NMR. Gentle heating can be applied, but monitor for potential side reactions.[4]
Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to effectively cleave the Boc group.[4]Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[4] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[4]
Steric Hindrance: The bulky nature of the PEG chain or the substrate may hinder the acid's access to the Boc group.[4]Increase the reaction time or consider gentle heating.[4]
Solvent Issues: Poor solubility of the PEGylated compound in the reaction solvent can lead to incomplete reaction.[4]Ensure the chosen solvent provides good solubility for your substrate. DCM is a common choice for TFA-mediated deprotection.[4]
Observation of Side Products After Deprotection Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[7]Add a scavenger, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v), to the reaction mixture to trap the t-butyl cations.[4]
Low Yield of PEGylated Product Suboptimal Reaction Conditions: Factors such as pH, temperature, and reactant ratios may not be ideal.Optimize reaction parameters such as pH, temperature, reaction time, and the molar ratio of reactants.[][9]
Steric Hindrance: The reaction site on the target molecule may be sterically hindered.[5]Increase the reaction time or temperature.[5]

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG-Linker

This protocol provides a general procedure for the removal of the Boc protecting group from a PEGylated compound.

Materials:

  • Boc-protected PEG-linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[4]

  • If necessary, add a scavenger such as TIS (2.5-5% v/v).[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or ¹H NMR until the starting material is fully consumed (typically 1-2 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[3]

Protocol 2: Monitoring Boc Deprotection by ¹H NMR

Procedure:

  • Withdraw a small aliquot from the reaction mixture at various time points.

  • Quench the reaction in the aliquot.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Acquire a ¹H NMR spectrum.[5]

  • Analyze the spectrum for the disappearance of the sharp singlet corresponding to the tert-butyl protons of the Boc group (typically around 1.4-1.5 ppm).[5]

Visualizing Experimental Workflows

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup start Dissolve Boc-PEG-Linker in DCM add_tfa Add TFA (20-50%) at 0°C start->add_tfa add_scavenger Add Scavenger (e.g., TIS) add_tfa->add_scavenger react Stir at Room Temperature add_scavenger->react monitor Monitor by TLC, LC-MS, or NMR react->monitor concentrate Concentrate to Remove TFA/DCM monitor->concentrate neutralize Neutralize with NaHCO3 concentrate->neutralize dry Dry with Na2SO4 neutralize->dry isolate Isolate Deprotected Product dry->isolate

Caption: Workflow for Boc Deprotection of PEG Linkers.

Troubleshooting_Logic cluster_time_temp Time & Temperature cluster_reagents Reagents cluster_solvent Solubility start Incomplete Reaction? increase_time Increase Reaction Time start->increase_time Yes increase_acid Increase Acid Concentration start->increase_acid Yes check_solubility Ensure Good Solubility start->check_solubility Yes end Reaction Complete start->end No gentle_heat Apply Gentle Heat increase_time->gentle_heat increase_time->end gentle_heat->end stronger_acid Use Stronger Acid increase_acid->stronger_acid increase_acid->end stronger_acid->end check_solubility->end

Caption: Troubleshooting Logic for Incomplete Reactions.

References

Technical Support Center: Troubleshooting Side Reactions with Br-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a tetraethylene glycol (PEG4) spacer which increases hydrophilicity and provides a flexible bridge.[1] One terminus of the PEG chain is functionalized with a bromo group, which is an excellent leaving group for nucleophilic substitution reactions.[2] The other end features a Boc-protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[3] This linker is commonly employed in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]

Q2: What are the most common side reactions observed when working with this compound?

The most prevalent side reactions can be categorized based on the reactive moiety involved:

  • Reactions at the Bromo Terminus: Unwanted nucleophilic substitution by species other than the intended target.

  • Reactions involving the Boc-Protected Amine: Premature deprotection of the Boc group or side reactions under basic conditions.

  • Intramolecular Reactions: Cyclization of the molecule, particularly after deprotection of the Boc group.

  • PEG-related Issues: Aggregation of PEGylated conjugates, especially with hydrophobic molecules.[6]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of the reagent, it should be stored at -20°C in a desiccated environment. Moisture can lead to the hydrolysis of the bromo group and potentially affect the stability of the Boc protecting group over time. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Conjugated Product

Possible Cause 1.1: Inefficient Nucleophilic Substitution at the Bromo Terminus

If you are observing a low yield in your conjugation reaction where a nucleophile is intended to displace the bromide, consider the following:

  • Nucleophile Reactivity: The nucleophilicity of your substrate is crucial. Thiolates (from cysteines) are generally more reactive towards alkyl bromides than amines (from lysines) or hydroxyl groups.

  • Reaction Conditions: Ensure the reaction conditions are optimal for the nucleophile. For instance, thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5.[7] For reactions with amines, a higher pH is generally required to ensure the amine is deprotonated and thus nucleophilic. However, this can lead to side reactions (see Problem 2).

Troubleshooting Steps:

  • Increase Nucleophile Concentration: Use a molar excess of your nucleophilic substrate.

  • Optimize pH: Adjust the pH of the reaction buffer to favor the deprotonated, more nucleophilic form of your target functional group.

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress over a longer period. Gentle heating may be required, but be cautious of potential degradation of your biomolecule.

Possible Cause 1.2: Hydrolysis of the Bromo Group

In aqueous buffers, the bromo group can undergo hydrolysis to a hydroxyl group, rendering the linker unreactive towards your intended nucleophile.

Troubleshooting Steps:

  • Use Anhydrous Solvents: If your substrate is soluble, perform the reaction in an anhydrous organic solvent like DMF or DMSO.

  • Minimize Reaction Time in Aqueous Media: If an aqueous buffer is necessary, aim for the shortest possible reaction time.

Problem 2: Observation of Unexpected Byproducts

Possible Cause 2.1: Intramolecular Cyclization

After the deprotection of the Boc group, the newly formed primary amine can act as an intramolecular nucleophile, attacking the bromo-terminated end of the same molecule to form a cyclic ether-amine. This is more likely to occur under basic conditions.

Troubleshooting Steps:

  • Control the Order of Reactions: If possible, conjugate the bromo-end of the linker to your first molecule before deprotecting the Boc group to introduce the second molecule.

  • Use Dilute Conditions: Performing the deprotection and subsequent reaction at high dilution can favor intermolecular reactions over intramolecular cyclization.

G cluster_0 Reaction Pathway Br_PEG_NHBoc Br-PEG4-CH2-NHBoc Deprotection Acidic Deprotection Br_PEG_NHBoc->Deprotection 1. Deprotection Br_PEG_NH2 Br-PEG4-CH2-NH2 Deprotection->Br_PEG_NH2 Desired_Product Desired Intermolecular Product Br_PEG_NH2->Desired_Product 2a. Intermolecular Reaction (Desired) Side_Product Intramolecular Cyclization (Side Product) Br_PEG_NH2->Side_Product 2b. Intramolecular Reaction (Undesired)

Caption: Intramolecular vs. Intermolecular Reaction Pathways.

Possible Cause 2.2: Reaction with the Boc-Protected Amine

While the Boc group is generally stable to bases, harsh basic conditions can lead to its cleavage or other unforeseen side reactions.[8] Furthermore, some strong bases can deprotonate the N-H bond of the Boc-carbamate, potentially leading to undesired reactivity.[9]

Troubleshooting Steps:

  • Use Milder Bases: If a base is required for your conjugation step, opt for non-nucleophilic organic bases like diisopropylethylamine (DIPEA) instead of strong inorganic bases like NaOH or KOH.

  • Protect Other Functional Groups: If your target molecule has multiple nucleophilic sites, consider protecting them to ensure chemoselectivity.

Problem 3: Aggregation of the Final Conjugate

Possible Cause 3.1: Hydrophobicity of the Conjugated Molecule

While the PEG linker enhances hydrophilicity, conjugating it to a very hydrophobic molecule can still lead to aggregation, especially at high concentrations.[6][]

Troubleshooting Steps:

  • Optimize Buffer Conditions: The addition of stabilizing excipients to your buffer can help prevent aggregation. Common examples include sugars (sucrose, trehalose), polyols (glycerol), and non-ionic surfactants (polysorbate 20).[11]

  • Control Protein/Molecule Concentration: Working at lower concentrations can reduce the likelihood of intermolecular aggregation.[11]

  • Consider a Longer PEG Linker: If aggregation is a persistent issue, using a linker with a longer PEG chain may further improve the solubility of the conjugate.[12][13][14][15]

Quantitative Data Summary

The following tables summarize common reaction conditions for the two main reaction types involving this compound.

Table 1: Typical Conditions for Nucleophilic Substitution of the Bromo Group

NucleophilepH RangeTypical Solvent(s)Temperature (°C)Molar Excess of Nucleophile
Thiol (Cysteine)6.5 - 7.5Aqueous Buffer, DMF4 - 251.1 - 5 equivalents
Amine (Lysine)7.5 - 9.0Aqueous Buffer, DMSO4 - 375 - 20 equivalents
Hydroxyl> 9.0Anhydrous DMF, DMSO25 - 6010 - 50 equivalents

Table 2: Common Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature (°C)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)0.5 - 2 hours0 to Room Temp
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temp

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Peptide to this compound
  • Peptide Preparation: Dissolve the thiol-containing peptide in a reaction buffer (e.g., phosphate-buffered saline, PBS, with EDTA) at pH 7.0. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by purification to remove the reducing agent.

  • Linker Preparation: Dissolve this compound in a water-miscible organic solvent such as DMF or DMSO to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the peptide solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Purify the resulting Boc-protected PEGylated peptide using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted linker and peptide.[16]

Protocol 2: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the purified Boc-protected PEGylated molecule in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v) TFA in DCM.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS until the starting material is consumed.

  • Work-up: Remove the TFA and DCM under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA). The resulting amine-PEGylated molecule can then be purified or used directly in the next step.

G cluster_0 Experimental Workflow Start Start with this compound and Nucleophile 1 (Nu1) Conjugation1 Step 1: Conjugate Nu1 to Bromo-terminus Start->Conjugation1 Purification1 Step 2: Purify Nu1-PEG4-CH2-NHBoc Conjugation1->Purification1 Deprotection Step 3: Boc Deprotection Purification1->Deprotection Purification2 Step 4: Purify Nu1-PEG4-CH2-NH2 Deprotection->Purification2 Conjugation2 Step 5: Conjugate Nucleophile 2 (Nu2) to Amine-terminus Purification2->Conjugation2 Purification3 Step 6: Final Purification of Nu1-PEG4-CH2-NH-Nu2 Conjugation2->Purification3 End Final Product Purification3->End

Caption: A typical experimental workflow for using a bifunctional linker.

References

challenges in the purification of PEGylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[][2] This heterogeneity is the main challenge during purification and includes:

  • Unreacted Protein/Molecule : The original, unmodified biomolecule.[2]

  • Unreacted PEG : Excess PEG reagent from the conjugation reaction.[][2]

  • Multi-PEGylated Species : Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[][2]

  • Positional Isomers : Molecules with the same number of PEG chains attached at different sites on the protein.[][2]

  • Hydrolysis Fragments : Degradation products from the PEGylation reagents.[][2]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2][3]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity.[][4] These methods include:

  • Size Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][3]

  • Ion Exchange Chromatography (IEX) : Separates molecules based on their net charge. The attachment of PEG chains can shield the charges on the protein's surface, altering its interaction with the IEX resin and allowing for separation.[][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Separates molecules based on their hydrophobicity. It is particularly useful for separating positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC) : Separates molecules based on their hydrophobicity under non-denaturing conditions.[][5]

Non-chromatographic techniques like ultrafiltration, diafiltration, and dialysis are also used, primarily for removing smaller molecular weight impurities.[][6]

Q3: How does the size of the PEG chain affect purification?

Increasing the size of the attached PEG chain generally enhances the resolution of the purification.[7]

  • In SEC , a larger PEG chain leads to a greater increase in the hydrodynamic radius of the protein, resulting in better separation from the unreacted protein.[7][8]

  • In IEX , a larger PEG chain creates more significant steric hindrance and charge shielding, leading to a weaker interaction with the column resin and thus better separation from the unmodified protein.[3][7]

Q4: How can I monitor the success of the purification process?

Several analytical techniques can be used to assess the purity of your final product:[9]

  • SDS-PAGE : A significant increase in the apparent molecular weight of the protein will be observed after PEGylation.[9]

  • High-Performance Liquid Chromatography (HPLC) : Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.[9][10]

  • Mass Spectrometry (MS) : Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.[9][11][12]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
Problem Potential Cause Solution
Poor Separation of PEGylated conjugate and unreacted protein/PEG Inappropriate column choice (pore size).Select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[2]
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[2]
Poor resolution.Use a longer column or a column with a smaller pore size to improve resolution. A slower flow rate often improves resolution.[13]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[2]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase.[2]
Product appears aggregated after purification Harsh purification conditions (e.g., high pressure).Reduce the flow rate to lower the pressure. Perform purification steps at a low temperature (e.g., 4°C) to minimize aggregation.[13]
Ion Exchange Chromatography (IEX)
Problem Potential Cause Solution
Poor Separation of PEGylated Species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[2]
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[2]
Low Binding Capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size.[2]
Low Product Recovery Irreversible binding to the column.Modify the elution conditions by increasing the salt concentration of the elution buffer.[9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Solution
Poor Separation of Positional Isomers Insufficient column resolving power.Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins.[2][14]
Suboptimal gradient.Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[2]
Low Product Recovery Irreversible binding to the column.Adjust the organic solvent gradient for elution.[9]

Data Presentation

The following tables summarize representative quantitative data for the purification of PEGylated proteins using different HPLC-based methods.

Table 1: Comparison of HPLC Methods for PEGylated Protein Analysis

Method Principle of Separation Primary Application Resolution Throughput
SEC-HPLC Hydrodynamic Radius (Size)Separation of PEGylated species from unreacted protein and PEG.[]ModerateHigh
IEX-HPLC Net Surface ChargeSeparation of species with different degrees of PEGylation.[]HighModerate
RP-HPLC HydrophobicitySeparation of positional isomers and species with different degrees of PEGylation.[]Very HighLow to Moderate
HIC-HPLC Hydrophobicity (non-denaturing)Purification of proteins that are difficult to purify by IEX.[]Moderate to HighLow to Moderate

Table 2: Example Retention Times and Resolution in RP-HPLC

Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.[2]

Compound Retention Time (min) Resolution (Rs)
Unmodified Protein10.2-
Mono-PEGylated (Site 1)12.52.1 (vs. Unmodified)
Mono-PEGylated (Site 2)13.11.2 (vs. Site 1)
Di-PEGylated14.82.5 (vs. Site 2)

Experimental Protocols

Protocol 1: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
  • Column Selection : Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the unreacted components.

  • Mobile Phase Preparation : Prepare a mobile phase that is compatible with your protein and ensures its stability (e.g., phosphate-buffered saline, pH 7.4). Degas the buffer before use.

  • System Equilibration : Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation : Dissolve the PEGylation reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection and Separation : Inject a sample volume that is 2-5% of the total column volume.[2] Perform the chromatographic run at a flow rate that ensures optimal resolution without excessive pressure.

  • Fraction Collection : Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and free PEG.[]

  • Analysis : Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to confirm the presence and purity of the PEGylated product.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)
  • Resin Selection : Choose an anion or cation exchange resin based on the isoelectric point (pI) of the native protein and the expected charge of the PEGylated conjugate.

  • Buffer Preparation : Prepare a binding buffer (low ionic strength) and an elution buffer (high ionic strength) at a pH where the target molecule has a net charge that allows it to bind to the resin.

  • Column Packing and Equilibration : Pack the column with the selected resin and equilibrate with 5-10 column volumes of binding buffer.

  • Sample Loading : Dilute the sample in the binding buffer to reduce its ionic strength and load it onto the equilibrated column.

  • Washing : Wash the column with several volumes of binding buffer to remove any unbound impurities.

  • Elution : Elute the bound molecules using a linear or step gradient of the elution buffer (increasing salt concentration). The PEGylated protein will typically elute at a lower salt concentration than the unmodified protein due to charge shielding by the PEG chains.[3]

  • Analysis : Analyze the collected fractions by SDS-PAGE, HPLC, or other relevant methods to identify the fractions containing the pure PEGylated protein.

Visualizations

Below are diagrams illustrating common workflows and logical relationships in the purification of PEGylated compounds.

Purification_Workflow Reaction PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) (Bulk Separation) Reaction->SEC Remove unreacted PEG & protein IEX Ion Exchange Chromatography (IEX) (Fine Separation) SEC->IEX Separate by degree of PEGylation RP_HPLC Reversed-Phase HPLC (RP-HPLC) (High-Resolution Polishing) IEX->RP_HPLC Separate positional isomers Analysis Purity & Identity Analysis (SDS-PAGE, MS, HPLC) RP_HPLC->Analysis Final Pure PEGylated Compound Analysis->Final Decision_Tree Start Goal of Purification? Node_Bulk Remove unreacted protein & PEG? Start->Node_Bulk Yes Node_Degree Separate by degree of PEGylation? Start->Node_Degree No Method_SEC Use Size Exclusion Chromatography (SEC) Node_Bulk->Method_SEC Node_Isomer Separate positional isomers? Node_Degree->Node_Isomer No Method_IEX Use Ion Exchange Chromatography (IEX) Node_Degree->Method_IEX Yes Method_RP Use Reversed-Phase (RP-HPLC) Node_Isomer->Method_RP Yes

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with Br-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein conjugation with Br-PEG4-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism of this compound with a protein?

A1: The "Br" (bromo) group of the this compound linker is an alkylating agent. It will most likely react with nucleophilic side chains of amino acids on the protein surface. The primary target for alkylation is the thiol group of cysteine residues due to its high nucleophilicity, forming a stable thioether bond. Alkylation of other residues, such as the amino groups of lysine (B10760008) or histidine, can also occur but is generally less efficient under typical bioconjugation conditions. The "-CH2-Boc" end of the linker contains a Boc-protected amine, which is unreactive under these conditions and serves to cap that terminus of the PEG chain.

Q2: What are the primary causes of protein aggregation when using this compound?

A2: Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: If the PEG reagent is bifunctional or if reaction conditions are not optimized, multiple protein molecules can be linked together, leading to aggregation.

  • Changes in Protein Surface Properties: The covalent attachment of PEG chains can alter the surface charge and hydrophobicity of the protein, potentially leading to reduced solubility and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, high protein concentration, and buffer composition can destabilize the protein, exposing hydrophobic regions and promoting aggregation.[1]

  • Local High Concentrations of Reagent: Adding the PEG reagent too quickly can create localized high concentrations, which may cause precipitation or aggregation.

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates proteins based on size and can resolve monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

  • SDS-PAGE (non-reducing): Under non-reducing conditions, covalently linked aggregates will appear as higher molecular weight bands.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with protein aggregation during conjugation with this compound.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding this compound Suboptimal buffer pH: The pH may be close to the protein's isoelectric point (pI), minimizing its solubility.Adjust the buffer pH to be at least 1 unit away from the protein's pI.
High protein concentration: Crowding of protein molecules increases the likelihood of intermolecular interactions.Reduce the protein concentration. Perform test reactions at various concentrations (e.g., 1, 2, 5 mg/mL).
Rapid addition of PEG reagent: Localized high concentrations of the reagent can cause precipitation.Add the dissolved this compound solution dropwise to the protein solution with gentle stirring.
Aggregation observed during or after the reaction Suboptimal reaction temperature: Higher temperatures can lead to protein unfolding and aggregation.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Intermolecular cross-linking: This can occur if the protein has multiple reactive sites.Optimize the molar ratio of this compound to protein. Start with a lower molar excess and gradually increase it.
Inappropriate buffer components: Some buffer species can interfere with the reaction or protein stability.Use a non-nucleophilic buffer, such as phosphate (B84403) or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris).
Low yield of PEGylated protein and presence of aggregates Inefficient PEGylation leading to a heterogeneous mixture: A mix of unreacted, partially PEGylated, and aggregated protein can result in low yields of the desired product.Screen a range of reaction conditions (pH, temperature, molar ratio) to find the optimal parameters for your protein.
Presence of protein impurities: Impurities can act as nucleation sites for aggregation.Ensure the purity of your protein before starting the conjugation reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a starting point for the alkylation of a protein with this compound, targeting cysteine residues.

Materials:

  • Protein containing at least one free cysteine residue

  • This compound

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5

  • Quenching Reagent: 1 M L-cysteine or 1 M 2-mercaptoethanol

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or a desalting column.

  • PEG Reagent Preparation:

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the protein solution to achieve the desired molar excess (e.g., 5-20 fold molar excess of PEG over protein). Add the reagent dropwise with gentle stirring.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 10-20 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG reagent, unreacted protein, and quenching reagent using size exclusion chromatography (SEC) or another suitable purification method.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE, SEC, and mass spectrometry to confirm PEGylation and assess the extent of aggregation.

Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation

This protocol describes a method to systematically test different reaction parameters to identify conditions that minimize aggregation.

Procedure:

  • Set up a series of small-scale reactions (e.g., 50-100 µL) in parallel.

  • Vary one parameter at a time while keeping others constant. Parameters to screen include:

    • pH: Test a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).

    • Protein Concentration: Evaluate a range of concentrations (e.g., 1, 2, 5, 10 mg/mL).

    • PEG:Protein Molar Ratio: Test different molar excesses of this compound (e.g., 5:1, 10:1, 20:1).

    • Temperature: Compare reactions at 4°C and room temperature.

  • After the incubation period, analyze each reaction for the presence of aggregates using a suitable method (e.g., DLS or SEC).

  • Select the conditions that result in the highest yield of the desired PEGylated protein with the lowest amount of aggregation.

Data Presentation

Table 1: Effect of PEG Molecular Weight and Degree of PEGylation on Protein Stability

ProteinPEG Molecular Weight (kDa)Degree of PEGylationChange in Melting Temperature (Tm)Change in SolubilityReference
Lysozyme (B549824)2Low+2°C+5-fold[2]
Lysozyme5Low+4°C+8-fold[2]
Lysozyme10High+7°C>11-fold[2]
GCSF20Mono-PEGylatedNot specifiedPrevents precipitation[3]
α1-antitrypsin40 (2-armed)Mono-PEGylatedNo significant changeIncreased resistance to heat-induced aggregation[4]

Note: This table summarizes general trends observed in the literature. The actual effect will be protein-specific.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_prot Prepare Protein Solution (Buffer, Concentration) conjugation Combine Protein and PEG Reagent (Dropwise addition, gentle mixing) prep_prot->conjugation prep_peg Prepare this compound (Dissolve in Organic Solvent) prep_peg->conjugation incubation Incubate (Temperature, Time) conjugation->incubation quenching Quench Reaction (Add L-cysteine or BME) incubation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification analysis Analyze Product (SDS-PAGE, DLS, MS) purification->analysis troubleshooting_workflow start Aggregation Observed? check_conditions Review Reaction Conditions? start->check_conditions optimize_ph Optimize pH? check_conditions->optimize_ph Yes end_fail Aggregation Persists (Consider alternative strategies) check_conditions->end_fail No optimize_conc Optimize Concentrations? optimize_ph->optimize_conc optimize_temp Optimize Temperature? optimize_conc->optimize_temp optimize_ratio Optimize Molar Ratio? optimize_temp->optimize_ratio end_success Aggregation Reduced optimize_ratio->end_success Yes optimize_ratio->end_fail No

References

stability issues of Br-PEG4-CH2-Boc under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Br-PEG4-CH2-Boc under various pH conditions. The information is intended for researchers, scientists, and drug development professionals using this bifunctional linker in their experiments.

Troubleshooting Guide

This guide addresses common issues that may arise due to the pH sensitivity of this compound.

Issue 1: Low Yield or Incomplete Reaction with the Bromo End of the Linker

  • Symptom: Incomplete conjugation at the bromo- end of the linker, as observed by LC-MS or other analytical techniques.

  • Potential Cause: Hydrolysis of the C-Br bond at neutral to alkaline pH. Primary bromoalkanes can undergo nucleophilic substitution by hydroxide (B78521) ions.[1]

  • Troubleshooting Steps:

    • pH Control: Ensure the reaction is conducted under neutral or slightly acidic conditions (pH 6.0-7.4) to minimize hydrolysis of the bromo group.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the bromo group to aqueous conditions.

    • Temperature: Conduct the reaction at a lower temperature to decrease the rate of hydrolysis.[2]

Issue 2: Premature Cleavage of the Boc Protecting Group

  • Symptom: Appearance of a deprotected amine impurity in your reaction mixture or starting material, confirmed by mass spectrometry.

  • Potential Cause: Exposure to acidic conditions (pH < 4). The tert-butoxycarbonyl (Boc) protecting group is known to be labile in acidic environments.[3][4][5]

  • Troubleshooting Steps:

    • Avoid Acidic Reagents: Ensure that no acidic reagents or buffers are used in the reaction or workup steps.

    • Purification Conditions: Use neutral or slightly basic conditions for purification (e.g., column chromatography with a neutral or basic mobile phase).

    • Storage: Store the compound in a dry, neutral environment.

Issue 3: Unexpected Side Products

  • Symptom: Presence of multiple unexpected peaks in your analytical chromatogram.

  • Potential Cause: A combination of Boc deprotection and subsequent reaction of the newly formed primary amine, or degradation of the PEG chain under harsh conditions (e.g., strong oxidation).

  • Troubleshooting Steps:

    • Characterize Impurities: Use LC-MS/MS or NMR to identify the structure of the major side products.

    • Optimize Reaction Conditions: Based on the identity of the side products, adjust the pH, temperature, and reaction time to disfavor their formation.

    • Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at acidic, neutral, and basic pH?

  • Acidic Conditions (pH < 4): The Boc-protecting group is highly susceptible to cleavage, leading to the formation of the corresponding primary amine.[4][6]

  • Neutral Conditions (pH 6.5-7.5): The molecule is expected to be relatively stable for short durations. However, the bromo group can undergo slow hydrolysis.[1]

  • Basic Conditions (pH > 8): The Boc group is generally stable.[4] However, the bromo group is more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound as a solid in a cool, dry place, protected from light. If in solution, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C). Avoid aqueous solutions for long-term storage.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: The stability can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To track the disappearance of the starting material and the appearance of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the parent compound and any degradation products, confirming their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical structure, such as the disappearance of the Boc protons upon deprotection.[4]

Q4: Can I use this compound in a one-pot reaction involving both acidic and basic steps?

A4: This is not recommended. The Boc group will likely be cleaved during the acidic step, and the bromo group may be hydrolyzed during the basic step. It is advisable to perform conjugations in a stepwise manner under conditions that preserve the integrity of the linker.

Quantitative Stability Data

As quantitative stability data for this compound is not publicly available, we provide the following table as a template for you to populate with your own experimental results from a pH stability study.

pHTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Product(s)
2.0251
2.0256
2.02524
7.0251
7.0256
7.02524
9.0251
9.0256
9.02524

Experimental Protocol: pH Stability Assessment of this compound

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 10)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Deionized water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, ELSD, or CAD)

  • LC-MS system for peak identification

  • pH meter

  • Thermostatically controlled incubator or water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).

3. Incubation at Different pH Values:

  • For each pH condition to be tested, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final desired concentration (e.g., 0.1 mg/mL).

  • Gently mix the solutions.

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

4. Time-Point Sampling:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH sample.

  • Immediately quench any further degradation by neutralizing the sample if necessary or by diluting it with the mobile phase and storing it at a low temperature (e.g., 4°C) prior to analysis.

5. Analytical Method:

  • Analyze the samples by a validated stability-indicating HPLC method. An example of a starting point for method development is provided below:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (if the molecule has a chromophore) or a universal detector like ELSD or CAD.

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Identify the major degradation products using LC-MS by comparing the mass spectra of the degradation peaks with the expected masses of potential degradation products (e.g., Boc-deprotected compound, hydrolyzed bromo-compound).

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Encountered symptom1 Symptom: Low Yield at Bromo End start->symptom1 symptom2 Symptom: Premature Boc Deprotection start->symptom2 symptom3 Symptom: Unexpected Side Products start->symptom3 cause1 Potential Cause: Hydrolysis of C-Br Bond symptom1->cause1 cause2 Potential Cause: Acidic Conditions symptom2->cause2 cause3 Potential Cause: Complex Degradation Pathways symptom3->cause3 solution1 Solution: - Control pH (6.0-7.4) - Minimize Reaction Time - Lower Temperature cause1->solution1 solution2 Solution: - Avoid Acidic Reagents/Buffers - Neutral/Basic Purification - Proper Storage cause2->solution2 solution3 Solution: - Characterize Impurities (LC-MS) - Optimize Reaction Conditions - Use Inert Atmosphere cause3->solution3

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) prep_samples 2. Prepare Samples in Buffers (pH 2, 4, 7, 9, 10) prep_stock->prep_samples incubation 3. Incubate at Controlled Temperature prep_samples->incubation sampling 4. Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quench 5. Quench Reaction sampling->quench analysis 6. Analyze by HPLC/LC-MS quench->analysis data_analysis 7. Calculate % Remaining & Identify Degradants analysis->data_analysis

Caption: Experimental workflow for pH stability assessment.

References

Technical Support Center: Enhancing Cell Permeability of Br-PEG4-CH2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Br-PEG4-CH2-Boc PROTACs. Poor cell permeability is a common obstacle in PROTAC development, often attributed to their high molecular weight and large polar surface area, which positions them outside the conventional parameters of Lipinski's Rule of Five.[1][2][3] This guide offers structured strategies to diagnose and overcome these permeability issues.

Troubleshooting Guide

Issue 1: Low Intracellular Concentration of the PROTAC

Low intracellular concentration is a primary indicator of poor cell permeability. The following steps provide a systematic approach to troubleshoot this issue.

Possible Causes and Suggested Solutions:

Possible CauseSuggested Solution
High Polarity of PEG4 Linker Modify the linker to decrease polarity. Consider replacing the PEG4 linker with a more lipophilic alkyl or a hybrid alkyl-PEG chain.[4] An amide-to-ester substitution within the linker can also enhance permeability.[1][5]
High Molecular Weight If permissible for target engagement, consider synthesizing PROTACs with shorter linkers (e.g., PEG2, PEG3) to reduce molecular weight.[5] Evaluate if the t-Boc protecting group is essential; its removal or replacement with a smaller group like acetyl can decrease molecular weight and potentially improve permeability.
Excessive Flexibility Leading to High Polar Surface Area (PSA) Introduce conformational rigidity into the linker. This can be achieved by incorporating cyclic structures such as piperazine (B1678402) or piperidine (B6355638) rings.[1][2] Macrocyclization of the PROTAC can "lock" it into a more cell-permeable conformation.[2]
Active Efflux by Transporters Determine if the PROTAC is a substrate for efflux pumps (e.g., P-gp). Conduct cellular uptake assays in the presence and absence of known efflux pump inhibitors like verapamil (B1683045). A significant increase in intracellular concentration with the inhibitor suggests active efflux.[1]
Formation of Intramolecular Hydrogen Bonds (IMHBs) Promote the formation of intramolecular hydrogen bonds to shield polar groups and reduce the solvent-accessible 3D polar surface area. This can create a "chameleonic" effect where the PROTAC adopts a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[6][7]

Experimental Workflow for Troubleshooting Low Permeability:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation & Optimization Start Low PROTAC Activity Observed Quantify_Intracellular_Conc Quantify Intracellular PROTAC Concentration (LC-MS/MS) Start->Quantify_Intracellular_Conc Low_Conc_Confirmed Low Concentration Confirmed? Quantify_Intracellular_Conc->Low_Conc_Confirmed Efflux_Assay Perform Efflux Pump Inhibitor Assay Low_Conc_Confirmed->Efflux_Assay Yes Other_Issue Investigate Other Issues (e.g., Ternary Complex Formation) Low_Conc_Confirmed->Other_Issue No Linker_Mod Synthesize Analogs with Modified Linkers (Shorter, Lipophilic, Rigid) Efflux_Assay->Linker_Mod Boc_Mod Synthesize Analogs with Modified/Removed Boc Group Linker_Mod->Boc_Mod Permeability_Assays Assess Permeability of Analogs (PAMPA, Caco-2) Boc_Mod->Permeability_Assays Degradation_Assay Evaluate Target Degradation (Western Blot, etc.) Permeability_Assays->Degradation_Assay Optimal_PROTAC Optimal PROTAC Identified Degradation_Assay->Optimal_PROTAC

Caption: Troubleshooting workflow for low PROTAC cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows poor activity. How do I know if cell permeability is the issue?

A: The first step is to quantify the intracellular concentration of your PROTAC using a sensitive method like LC-MS/MS. If the intracellular concentration is significantly lower than the effective concentration required for in vitro target engagement, then poor cell permeability is a likely culprit. Concurrently, you can perform cell-based target engagement assays, such as NanoBRET, under both live-cell and permeabilized-cell conditions.[8] A significant increase in target engagement in permeabilized cells would strongly indicate that permeability is a limiting factor.

Q2: Will shortening the PEG linker from PEG4 always improve permeability?

A: Generally, reducing the linker length can lead to improved permeability by decreasing molecular weight and polar surface area.[5][9] Studies have shown that for some PROTAC series, permeability was reduced by half with the addition of just one or two PEG units.[5][9] However, this is not a universal rule. The optimal linker length is a balance between improved permeability and the ability to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[4] It is recommended to synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, alkyl chains) to identify the optimal balance for your specific target and E3 ligase.

Q3: Is replacing the PEG linker with an alkyl chain always a better strategy?

A: While replacing a hydrophilic PEG linker with a more hydrophobic alkyl chain can improve passive cell permeability, it is not always the superior strategy.[4] Some studies have found that PROTACs with short PEG linkers can be more permeable than those with alkyl linkers.[5][9] The flexibility of PEG linkers can sometimes allow the PROTAC to adopt conformations that shield polar groups, a "chameleonic" behavior that facilitates membrane passage.[6] The choice between a PEG or alkyl linker is context-dependent and should be empirically tested.

Q4: What is the role of the t-Boc protecting group in cell permeability?

A: The tert-Butyloxycarbonyl (t-Boc) protecting group increases the molecular weight and can potentially hinder passive diffusion across the cell membrane.[1] If the amine it protects is not critical for target binding or E3 ligase recruitment, its removal or replacement with a smaller protecting group (e.g., an acetyl group) should be considered and tested.[1]

Q5: How can I assess if my PROTAC is being removed from the cell by efflux pumps?

A: A common method is to perform a cellular accumulation assay in the presence and absence of a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin (B1163) A.[1] Cells are treated with your PROTAC with and without the inhibitor. After a defined incubation period, the cells are lysed, and the intracellular PROTAC concentration is measured by LC-MS/MS. A significantly higher intracellular concentration in the presence of the inhibitor indicates that your PROTAC is a substrate for one or more efflux pumps.[1]

Quantitative Data Summary

The following table presents representative data from permeability assays for hypothetical PROTAC molecules to illustrate how data can be structured for comparison.[10]

PROTAC AnalogLinker ModificationPapp (Caco-2) (x 10⁻⁶ cm/s)Efflux RatioIntracellular Conc. (1 µM, 4h) (nM)
Parent PROTAC This compound0.28.550
Analog 1 Br-PEG2-CH2-Boc0.56.2120
Analog 2 Br-(CH2)6-CH2-Boc0.83.1250
Analog 3 Br-PEG4-CH2-Ac0.38.175
Analog 4 Rigid Piperazine Linker1.12.5350

Papp: Apparent Permeability Coefficient. Efflux Ratio: (Papp B->A) / (Papp A->B).

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[9][10]

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well donor plate.

  • Assay Assembly: Place the lipid-coated filter plate onto the donor plate, ensuring the coated membrane is in contact with the PROTAC solution. Add acceptor buffer to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_A / [Drug]_Equilibrium))

PAMPA Workflow Diagram:

G Prep_Donor Prepare PROTAC Solution in Donor Plate Assemble Assemble Sandwich Plate (Donor-Filter-Acceptor) Prep_Donor->Assemble Coat_Filter Coat Filter Plate with Lipid Membrane Coat_Filter->Assemble Add_Acceptor Add Buffer to Acceptor Plate Add_Acceptor->Assemble Incubate Incubate at RT Assemble->Incubate Analyze Analyze Donor & Acceptor Concentrations (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp Value Analyze->Calculate

Caption: Workflow for the PAMPA permeability assay.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and assesses both passive diffusion and active transport.[10][11]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the flux of a fluorescent marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).

    • Add the PROTAC solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Permeability Assay (Basolateral to Apical): Perform the reverse experiment to determine the extent of active efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters.

Signaling Pathway Visualization (PROTAC Mechanism of Action):

G cluster_0 Extracellular Space cluster_1 Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation (Rate-Limiting Step) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC_in->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action highlighting cell permeation.

References

resolving analytical challenges in characterizing Br-PEG4-CH2-Boc products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Br-PEG4-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the NMR, Mass Spectrometry, and Chromatography analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why do the PEG proton signals in my ¹H NMR spectrum look like a broad multiplet instead of a sharp singlet?

Answer: The appearance of broad peaks for the ethylene (B1197577) glycol units in PEG chains is a common phenomenon. This is often due to the polymer's flexibility and the potential for different conformations in solution, which can lead to complex signal overlap. Additionally, as the molecular weight of the PEG chain increases, the transverse relaxation time (T2) can decrease, resulting in line broadening.[1]

Troubleshooting:

  • Solvent Choice: Ensure your sample is completely dissolved. Using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can sometimes result in sharper peaks for hydroxyl groups compared to other solvents.[2]

  • Temperature: Acquiring the spectrum at an elevated temperature can sometimes improve peak resolution by increasing molecular motion.

  • Spectrometer Frequency: Using a higher field NMR spectrometer (e.g., 500 or 600 MHz) can provide better signal dispersion.

Question 2: I am having trouble integrating the terminal methylene (B1212753) protons next to the bromine and the Boc group. What could be the issue?

Answer: Accurate integration can be challenging due to the large, overlapping signals from the PEG backbone. A common oversight is ignoring the ¹³C satellite peaks of the main PEG signal, which can have significant integration values in large polymers and overlap with terminal group signals.[1][3]

Troubleshooting:

  • Integration Range: Carefully define the integration regions to exclude the ¹³C satellite peaks from the main PEG signal. These satellites appear symmetrically around the main peak.

  • Reference Peak: Use a well-defined, non-overlapping peak for calibration. The singlet from the Boc group's tert-butyl protons is often a good internal reference.

  • ¹³C NMR: For clearer identification of all carbon environments, acquiring a ¹³C NMR spectrum is recommended.[4]

Mass Spectrometry (MS)

Question 3: My mass spectrum for this compound doesn't show a clear molecular ion peak. What is happening?

Answer: The tert-butyloxycarbonyl (Boc) protecting group is known to be thermally labile and can easily fragment during mass spectrometry analysis, especially with techniques like Electron Ionization (EI).[5][6] A common fragmentation pathway is the loss of isobutylene (B52900) (56 Da), resulting in a prominent [M-56]⁺ peak.[7] Electrospray Ionization (ESI) is a softer ionization technique that is more likely to preserve the molecular ion.[5]

Troubleshooting:

  • Ionization Technique: Use ESI or another soft ionization method to minimize fragmentation.

  • On-column H/D Exchange: Employing a deuterated mobile phase in HPLC-MS can help confirm the presence of the Boc group.[8]

  • Fragment Analysis: Look for characteristic fragment ions. The presence of a peak at m/z 57 (C₄H₉⁺) is also indicative of the tert-butyl group.[6]

Chromatography (HPLC & GPC/SEC)

Question 4: I'm seeing distorted or broad peaks when analyzing my this compound product by HPLC. How can I improve the peak shape?

Answer: Distorted peak shapes in the chromatography of PEGylated compounds can arise from several factors, including interactions with the stationary phase, sample overload, or issues with the mobile phase.[9] For PEG molecules, using tetrahydrofuran (B95107) (THF) as an eluent with styrene-divinylbenzene columns can sometimes lead to distorted peaks.[9]

Troubleshooting:

  • Mobile Phase: For Reverse-Phase HPLC (RP-HPLC), ensure optimal mobile phase composition and gradient. The dispersity of the PEG chain can contribute to peak broadening.[10]

  • Column Choice: If using Size Exclusion Chromatography (SEC), select a column with an appropriate pore size for your molecule's hydrodynamic volume.[11]

  • Additives: In some cases, adding salts like NaNO₃ to the mobile phase in aqueous SEC can improve peak shape by minimizing ionic interactions.[12]

Question 5: How can I effectively separate the final this compound product from unreacted starting materials?

Answer: The choice of chromatography technique is crucial for purification. Given the properties of the target molecule, a combination of methods might be necessary for optimal purity.

Recommended Techniques:

  • Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique that separates molecules based on hydrophobicity. It can be effective in separating the more hydrophobic this compound from more polar or less retained starting materials.[13]

  • Size Exclusion Chromatography (SEC): Useful for separating molecules based on size. This can be particularly effective for removing smaller unreacted reagents from the larger PEGylated product.[11][13]

  • Hydrophobic Interaction Chromatography (HIC): This method separates based on hydrophobicity and can be an alternative to RP-HPLC, especially for larger molecules where harsh organic solvents are a concern.[11][13]

Quantitative Data Summary

The following tables provide expected values for the analytical characterization of this compound.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc)~1.45singlet9H
-CH ₂-Br~3.40triplet2H
-O-CH ₂-CH ₂-O- (PEG backbone)~3.60 - 3.75multiplet16H
-O-CH ₂-C(O)O-~4.20singlet2H

Table 2: Expected Mass Spectrometry m/z Values

IonDescriptionExpected m/z
[M+Na]⁺Molecular ion with sodium adduct~394.26
[M-56]⁺Loss of isobutylene from Boc group~315.21
[C₄H₉]⁺tert-butyl cation~57.07

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]

  • Instrument Setup: Use a standard 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30 degrees

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • Data Analysis: Process the spectrum and calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all relevant peaks.

Protocol 2: ESI Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.[5]

  • Instrumentation: Introduce the sample into an ESI mass spectrometer, which can be coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (often as an adduct like [M+Na]⁺) and any characteristic fragment ions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_purification Purification cluster_final Final Product synthesis This compound Synthesis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms hplc HPLC Analysis (Purity Check) synthesis->hplc purification Chromatographic Purification hplc->purification final_product Pure this compound purification->final_product

Caption: Workflow for Synthesis and Characterization.

troubleshooting_pathway cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues start Analytical Issue Encountered broad_peaks Broad PEG Signals? start->broad_peaks integration_error Integration Errors? start->integration_error no_m_peak No Molecular Ion? start->no_m_peak bad_peaks Distorted Peaks? start->bad_peaks check_solvent Check Solvent & Run at High Temp broad_peaks->check_solvent Yes check_satellites Exclude ¹³C Satellites integration_error->check_satellites Yes use_esi Use Soft Ionization (ESI) no_m_peak->use_esi Yes check_fragments Look for [M-56]⁺ use_esi->check_fragments optimize_mobile Optimize Mobile Phase bad_peaks->optimize_mobile Yes

Caption: Troubleshooting Decision Pathway.

References

Technical Support Center: Synthesis of Heterobifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and evaluation of heterobifunctional degraders, also known as Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the synthesis, purification, and characterization of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no degradation of my target protein?

A1: Low or no degradation is a frequent challenge in PROTAC development and can stem from several factors:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for ubiquitination and subsequent degradation.[1] If this complex is unstable or adopts a non-productive conformation, degradation will be inefficient.

  • Poor Linker Design: The linker's length, composition, and attachment points are critical. An improperly designed linker can cause steric hindrance or an unfavorable orientation of the target protein and E3 ligase.[1]

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[1][2] If the PROTAC cannot effectively cross the cell membrane to reach its intracellular target, degradation will be minimal.[1]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[1][3] This results in a bell-shaped dose-response curve.[3]

  • Incorrect E3 Ligase Choice: The selected E3 ligase must be expressed in the cell type of interest and be capable of ubiquitinating the target protein. Most PROTACs utilize VHL or CRBN E3 ligases.[1][4]

Q2: How do I troubleshoot the "hook effect" in my experiments?

A2: The "hook effect" is characterized by a paradoxical decrease in target protein degradation at high PROTAC concentrations.[3][5] To confirm and troubleshoot this phenomenon:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to identify the bell-shaped curve characteristic of the hook effect.[3][6]

  • Biophysical Assays: Use techniques like Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation at different PROTAC concentrations.[7] A decrease in ternary complex formation at high concentrations can confirm the hook effect.

  • Optimize Linker Design: A well-designed linker can promote positive cooperativity, stabilizing the ternary complex over binary complexes and thus mitigating the hook effect.[3]

Q3: My PROTAC has poor aqueous solubility. What can I do to improve it?

A3: Poor solubility is a common issue for PROTACs due to their high molecular weight and often lipophilic nature.[2][8] Here are some strategies to address this:

  • Formulation Strategies:

    • Co-solvents: Use of co-solvents like DMSO in assay buffers can help, but the final concentration should be kept low (typically <1%) to avoid cellular toxicity.

    • Biorelevant Media: For in vivo studies, testing solubility in simulated intestinal fluids (FaSSIF/FeSSIF) can provide a more accurate picture, as solubility can be significantly higher in these media.[2][9]

  • Chemical Modifications:

    • Incorporate Polar Groups: Introducing polar functional groups into the linker, such as polyethylene (B3416737) glycol (PEG) chains, can enhance aqueous solubility.[]

    • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell permeability and overall exposure.[8]

Q4: What are the key considerations for linker design and synthesis?

A4: The linker is a critical component that dictates the efficacy of a PROTAC. Key considerations include:

  • Length: The optimal linker length is target-dependent and must be empirically determined. A linker that is too short can cause steric clashes, while a linker that is too long may lead to unproductive ternary complex formation.[4][11]

  • Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.

    • PEG Linkers: Enhance solubility and are synthetically versatile.[6][]

    • Alkyl Chains: Provide flexibility and are synthetically accessible.[]

    • Rigid Linkers (e.g., containing piperazine (B1678402) or triazole): Can pre-organize the PROTAC in a favorable conformation for ternary complex formation.[12]

  • Attachment Points: The linker should be attached to solvent-exposed regions of the warhead and E3 ligase ligand to minimize disruption of their binding to their respective proteins.[11]

  • Synthesis Chemistry: Common methods for linker conjugation include amide bond formation and "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC), which offers high efficiency and mild reaction conditions.[2][][14]

Troubleshooting Guides

Problem 1: Low Synthetic Yield or Purity
Possible Cause Troubleshooting Steps
Failed Amide Coupling Reaction 1. Check Reagents: Ensure coupling reagents (e.g., HATU, HOBt) are fresh and anhydrous. Use high-quality, anhydrous solvents (e.g., DMF, DCM).[12] 2. Optimize Base: Use a non-nucleophilic base like DIPEA. The amount is critical; typically 2-3 equivalents are used.[12] 3. Reaction Conditions: If steric hindrance is a concern, consider increasing the reaction time or temperature (e.g., to 40-50 °C).[12]
Inefficient "Click Chemistry" Reaction 1. Catalyst Quality: For CuAAC, ensure the copper(I) catalyst is active. It can be generated in situ from a copper(II) salt and a reducing agent (e.g., sodium ascorbate).[] 2. Ligand: Use a ligand like TBTA to stabilize the copper(I) catalyst and improve reaction efficiency. 3. Solvent: Ensure reactants are soluble in the chosen solvent system (e.g., DMSO/water mixtures).
Difficulty in Purification 1. Optimize Chromatography: For flash chromatography, perform a thorough screen of solvent systems to achieve better separation. A gradient elution may be necessary.[12] 2. Reverse-Phase HPLC: If normal-phase chromatography is ineffective, use reverse-phase HPLC for purification.[15] 3. Improve Peak Shape: For tailing peaks on silica (B1680970) gel, add a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds).[12]
Problem 2: PROTAC Shows Low or No Degradation Activity
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform a Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability.[16][17] 2. Modify the Linker: Replace polar moieties like amides with esters or introduce more lipophilic groups in the linker to improve permeability.[8][18] 3. Intramolecular Hydrogen Bonding: Design the PROTAC to favor the formation of intramolecular hydrogen bonds, which can reduce the polar surface area and improve cell penetration.[8]
Inefficient Ternary Complex Formation 1. Perform a Ternary Complex Assay: Use cellular (e.g., NanoBRET™) or biochemical (e.g., FRET, SPR, ITC) assays to confirm and quantify ternary complex formation.[19][20] 2. Synthesize a Linker Library: Systematically vary the linker length and composition to identify a linker that promotes stable and productive ternary complex formation.[21]
Incorrect E3 Ligase or Ligand 1. Confirm E3 Ligase Expression: Verify the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your target cell line using Western Blot or qPCR.[1] 2. Test Alternative E3 Ligase Ligands: If degradation remains low, consider synthesizing PROTACs with ligands for different E3 ligases.[6]
Target Protein Not Amenable to Degradation 1. Ubiquitination Assay: Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination suggests a non-productive ternary complex.[6] 2. Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., MG132) in addition to your PROTAC. An accumulation of the ubiquitinated target protein, detectable by Western Blot, confirms that the degradation is proteasome-dependent.[]

Quantitative Data Summary

The following tables provide a summary of quantitative data illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~20%140
12~40%Not Reported
16~80%26
20~60%Not Reported
(Data adapted from studies on ERα-targeting PROTACs)[23][24]

Table 2: Impact of Linker Length on Degradation of TBK1

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%
(Data adapted from studies on TBK1-targeting PROTACs)[21]

Table 3: Exemplary DC50 and Dmax Values for Published PROTACs

PROTAC NameTarget ProteinE3 LigaseDC50DmaxCell Line
ARD-1676Androgen ReceptorVHL0.1 nMNot ReportedVCaP
BI-1810284 (ACBI2)SMARCA2VHL1 nMNot ReportedRKO
MS177EZH2CRBN0.2 µM82%EOL-1
GP262PI3KαVHL227.4 nM71.3%MDA-MB-231
GP262mTORVHL45.4 nM74.9%MDA-MB-231
(Data compiled from various sources)[25][26]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for synthesizing a PROTAC using a bifunctional linker (e.g., Hydroxy-PEG-acid) and standard amide coupling reactions.

Step 1: Synthesis of the Warhead-Linker Intermediate

  • Dissolve the bifunctional linker (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized warhead (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the warhead-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the warhead-linker intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC using preparative reverse-phase HPLC.[15]

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.[][27]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).[28]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[27]

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[6][]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[]

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[]

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.[]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[29]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to evaluate the passive permeability of a PROTAC.[16][30]

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • PROTAC compound dissolved in a suitable buffer

  • Phosphate-buffered saline (PBS)

  • UV-transparent 96-well plates

  • Plate reader

Procedure:

  • Prepare the PAMPA Plate: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Solutions: Prepare the PROTAC solution in the donor buffer (e.g., PBS at pH 7.4) and fill the acceptor plate wells with acceptor buffer.

  • Run the Assay: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.[31]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Troubleshooting_Workflow start Low/No PROTAC Activity check_permeability Assess Cell Permeability (PAMPA) start->check_permeability permeability_ok Permeability Adequate? check_permeability->permeability_ok check_ternary Assess Ternary Complex Formation (NanoBRET) permeability_ok->check_ternary Yes improve_permeability Modify Linker for Better Permeability permeability_ok->improve_permeability No ternary_ok Ternary Complex Forms? check_ternary->ternary_ok check_ubiquitination Assess Ubiquitination (in-cell assay) ternary_ok->check_ubiquitination Yes redesign_linker Redesign Linker (Length/Composition) ternary_ok->redesign_linker No ubiquitination_ok Ubiquitination Occurs? check_ubiquitination->ubiquitination_ok proteasome_issue Check Proteasome Activity ubiquitination_ok->proteasome_issue No success Successful Degradation ubiquitination_ok->success Yes change_e3 Change E3 Ligase or Ligand redesign_linker->change_e3

Caption: Troubleshooting workflow for low PROTAC activity.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis and Evaluation design PROTAC Design (Warhead, Linker, E3 Ligand) synthesis Chemical Synthesis (e.g., Amide Coupling, Click Chemistry) design->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro_assays In Vitro Evaluation (Solubility, Permeability, Ternary Complex) characterization->in_vitro_assays cell_based_assays Cell-Based Assays (Degradation - Western Blot) in_vitro_assays->cell_based_assays optimization Lead Optimization cell_based_assays->optimization optimization->design

Caption: General workflow for PROTAC synthesis and evaluation.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Positioning Br-PEG4-CH2-Boc in the Degrader Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of a Proteolysis Targeting Chimera (PROTAC) is a multi-parameter optimization challenge where the linker, far from being a passive spacer, plays a pivotal role in determining the ultimate success of the molecule.[1][2][3] The linker's length, composition, rigidity, and attachment points critically influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4] This guide provides a comparative analysis of common PROTAC linker types, with a special focus on the hybrid linker, Br-PEG4-CH2-Boc, to inform rational degrader design.

The Central Role of the PROTAC Linker

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1][5] The linker's primary function is to orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Reuse Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. General mechanism of PROTAC-mediated protein degradation.

Profiling this compound: A Hybrid Approach

This compound is a bifunctional linker that incorporates both polyethylene (B3416737) glycol (PEG) and alkyl characteristics.[7] This hybrid design aims to balance key physicochemical properties:

  • PEG Component : The four ethylene (B1197577) glycol units enhance hydrophilicity, which can improve the aqueous solubility of the final PROTAC molecule.[2][8][9][10] This is crucial as many PROTACs are large molecules that often face solubility challenges.

  • Alkyl Component : The methylene (B1212753) (-CH2-) group provides an alkyl characteristic. Alkyl chains are known to enhance membrane permeability by reducing the topological polar surface area (TPSA).[]

  • Reactive Ends :

    • Bromo (Br) group : A good leaving group for nucleophilic substitution, allowing for conjugation to one of the ligands.[12]

    • Boc-protected amine (-NH-Boc) : The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. It can be removed under mild acidic conditions to reveal a free amine, which can then be coupled to the other ligand.[12]

This structure represents a versatile and commonly used building block in PROTAC synthesis, offering a balance between solubility and permeability.[5][13]

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers are broadly classified into flexible and rigid types, with newer "smart" linkers emerging to provide spatiotemporal control.[2][3] this compound falls into the flexible linker category.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are the most common type used in PROTAC development due to their synthetic accessibility and the conformational freedom they provide, which increases the probability of forming a productive ternary complex.[1][2]

  • Polyethylene Glycol (PEG) Linkers : These are the most prevalent motifs in published PROTACs.[5][8] Their primary advantage is improving the solubility and drug-like properties of the PROTAC.[1][8][9] By systematically varying the number of PEG units, researchers can easily modulate linker length to optimize degradation efficiency.[8][14][15]

  • Alkyl Linkers : Composed of hydrocarbon chains, these linkers are more lipophilic than their PEG counterparts.[] This property can enhance cell permeability, a critical factor for PROTACs which are often large molecules that challenge the "rule of 5".[][16] However, high lipophilicity can also lead to poor solubility and potential off-target effects.[1]

FeaturePEG LinkersAlkyl LinkersThis compound (Hybrid)
Primary Advantage Enhanced aqueous solubility[2][8][9]Improved cell permeability[]Balanced solubility and permeability[7]
Primary Disadvantage May have reduced metabolic stability[2]Can lead to poor solubility[2]Represents a compromise; may not be optimal for either extreme.
Physicochemical Impact Decreases lipophilicity, lowers TPSA[5]Increases lipophilicity[]Moderates lipophilicity and TPSA.
Synthetic Tractability High; building blocks are common[5][8]High; synthetically economical[]High; a standard building block.

Table 1: Comparative Properties of Flexible PROTAC Linkers.

Rigid Linkers

To overcome the potential drawbacks of highly flexible linkers, such as the entropic penalty upon binding, researchers have incorporated rigid motifs.[1] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[1]

  • Cycloalkane-based (e.g., piperazine/piperidine) : These saturated heterocycles introduce rigidity while also enhancing water solubility and metabolic stability.[2][17]

  • Triazole-based : Often formed via "click chemistry," the triazole ring is planar, metabolically stable, and provides conformational restriction.[1][2][]

  • Alkynes : The linear geometry of alkynes restricts conformation.[1]

Linker_Comparison cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers PEG PEG Chains Hybrid Hybrid (e.g., this compound) PEG->Hybrid Solubility Alkyl Alkyl Chains Alkyl->Hybrid Permeability Flexible_Adv Advantages: - Synthetic ease - High conformational freedom Hybrid->Flexible_Adv Flexible_Disadv Disadvantages: - Entropic penalty - Potential for poor PK Hybrid->Flexible_Disadv Cyclo Cycloalkanes (Piperazine) Rigid_Adv Advantages: - Pre-organization - Improved selectivity & PK Cyclo->Rigid_Adv Rigid_Disadv Disadvantages: - Synthetic complexity - May prevent complex formation Cyclo->Rigid_Disadv Triazole Triazoles Triazole->Rigid_Adv Triazole->Rigid_Disadv

Figure 2. Logical relationship between flexible and rigid linker types.
Quantitative Performance Data

The optimal linker is highly dependent on the specific POI and E3 ligase pair, and must be determined empirically.[6] The tables below summarize representative data from studies where linker composition and length were varied.

Table 2: Impact of Linker Length and Composition on BRD4 Degradation (Data is illustrative and compiled from principles discussed in cited literature)

PROTAC (Warhead-Linker-E3 Ligand)Linker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference Principle
BRD4-Degrader-1 PEG31250>90[5]
BRD4-Degrader-2 PEG41525>95[6]
BRD4-Degrader-3 PEG62110085[5]
BRD4-Degrader-4 Alkyl-C88>500<20[16]
BRD4-Degrader-5 Alkyl-C121280>90[]

Table 3: Impact of Linker on Cell Permeability for VHL-based PROTACs (Data is illustrative and based on findings from permeability studies)

Linker TypeKey FeaturePassive Cell Permeability (Pₑ)RationaleReference Principle
PEG-based HydrophilicLow to ModerateHigh polarity hinders membrane crossing.[19][20]
Alkyl-based LipophilicModerate to HighLower polarity enhances membrane crossing.[][16]
Rigid Amide H-bond donors/acceptorsLowExposed polar groups hinder permeability.[16]
Foldable/Chameleon Forms IMHBsHighCan shield polar groups in nonpolar environments (cell membrane), reducing effective polarity.[19][21]

Key Experimental Protocols for PROTAC Evaluation

Verifying the efficacy of a newly synthesized PROTAC requires a suite of robust biological assays.

Western Blot for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][22]

Methodology

  • Cell Culture and Treatment : Seed cells (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency.[6] Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and controls (DMSO vehicle) for a specified time (e.g., 4, 8, 12, or 24 hours).[23]

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[24]

  • SDS-PAGE : Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[23][24]

  • Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH, anti-Actin) must be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection : Add ECL chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.[24]

Western_Blot_Workflow A 1. Cell Treatment (PROTAC dilutions, controls) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis (ECL Substrate, Imaging) F->G

Figure 3. Experimental workflow for Western Blot analysis of PROTAC efficacy.
In-Cell Ubiquitination Assay

This assay confirms that the PROTAC is functioning via the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.

Methodology (Co-Immunoprecipitation based)

  • Cell Treatment : Treat cells with the PROTAC at an effective concentration (e.g., the DC₉₀ concentration from Western Blot) for a short duration (e.g., 1-4 hours). Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to allow the accumulation of polyubiquitinated proteins.[23][25]

  • Lysis : Lyse cells in a non-denaturing buffer (e.g., buffer containing 1% NP-40).

  • Immunoprecipitation (IP) :

    • Pre-clear lysates with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against the target protein overnight at 4°C to form antibody-antigen complexes.

    • Add Protein A/G beads to capture the complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot : Elute the captured proteins from the beads by boiling in sample buffer.

  • Analysis : Perform Western blotting on the eluted samples. Probe one membrane with an antibody against the target protein (to confirm successful IP) and another membrane with an antibody against ubiquitin (e.g., anti-Ub, clone P4D1). A smear or ladder of high-molecular-weight bands on the ubiquitin blot indicates polyubiquitination of the target protein.[26]

Cell Viability Assay

This assay measures the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

Methodology (CCK-8/MTT Assay)

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 4,000 cells/well).[27]

  • Treatment : The next day, treat the cells with a serial dilution of the PROTAC for a longer period (e.g., 72 hours).[27]

  • Reagent Incubation :

    • For CCK-8 : Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[27][28]

    • For MTT : Replace the medium with medium containing MTT (0.5 mg/mL) and incubate for 45 minutes to 4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO.[29]

  • Measurement : Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 555 nm for MTT) using a microplate reader.[28][29]

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the EC₅₀ (half-maximal effective concentration) of the PROTAC.[28]

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible linkers like PEG and alkyl chains have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox.[3]

The this compound linker represents a rational starting point, offering a balance of the beneficial properties of both PEG (solubility) and alkyl (permeability) chains. However, the development of a truly effective PROTAC requires empirical optimization. Researchers must be prepared to synthesize and test a library of linkers with varying lengths, compositions, and rigidities. The rational selection and optimization of the linker, guided by the comparative data and experimental protocols outlined in this guide, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

The PEG4 Spacer Advantage: A Comparative Guide to PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge where the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of therapeutic success. While historically viewed as a simple spacer, the linker's chemical composition profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex for effective protein degradation. Among the various linker strategies, the use of a four-unit polyethylene (B3416737) glycol (PEG4) spacer has emerged as a frequent and advantageous choice over simpler alkyl chains.

This guide provides an objective, data-driven comparison of the advantages of employing a PEG4 spacer in PROTAC design versus other linker alternatives, supported by experimental data from published studies.

Enhanced Physicochemical Properties and Solubility

A significant hurdle in PROTAC development is their tendency to be large, complex molecules that often fall outside of Lipinski's "rule of five," leading to poor aqueous solubility.[1] This can severely limit their therapeutic application, affecting formulation, administration, and bioavailability. The incorporation of a PEG4 spacer is a well-established strategy to mitigate these issues. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity and overall solubility of the PROTAC molecule.[2]

In contrast, alkyl chains are inherently more hydrophobic, which can decrease the aqueous solubility of the resulting PROTAC.[3] While this hydrophobicity can sometimes aid in cell permeability, it often comes at the cost of poor solubility, creating a challenging trade-off for drug developers.

Table 1: Comparative Physicochemical Properties of PROTACs with Alkyl vs. PEG4 Linkers

PropertyPROTAC with Alkyl LinkerPROTAC with PEG4 LinkerAdvantage of PEG4
Solubility Generally LowerGenerally HigherImproved aqueous solubility, aiding formulation and bioavailability.[4]
Lipophilicity (cLogP) HigherLowerReduced lipophilicity, which can lead to a better overall drug-like profile.
Topological Polar Surface Area (TPSA) LowerHigherIncreased TPSA contributes to enhanced solubility.
Flexibility HighHighBoth provide flexibility, but PEG linkers can adopt conformations that shield polarity.

Note: The values in this table represent general trends observed in PROTAC design and may vary depending on the specific warhead and E3 ligase ligand.

Optimizing Cell Permeability

The relationship between a PROTAC's linker and its ability to cross the cell membrane is complex. While the increased hydrophilicity from a PEG spacer might intuitively suggest reduced passive diffusion, the reality is more nuanced. The flexible nature of a PEG4 linker allows the PROTAC to adopt a folded conformation in the hydrophobic environment of the cell membrane. This "linker-dependent folding" can shield the molecule's polar surface area, presenting a less polar and more compact shape that is more conducive to cell entry.[2][5]

Conversely, PROTACs with simple alkyl linkers can exhibit lower cell permeability. A study comparing two VHL-recruiting PROTACs for the degradation of ERK5, differing only in the linker (alkyl vs. PEG), demonstrated a dramatic difference in permeability. The PROTAC with the PEG-based linker showed nearly three orders of magnitude higher permeability in a parallel artificial membrane permeability assay (PAMPA).[5]

Table 2: Experimental Data on the Impact of Linker Composition on PROTAC Permeability

PROTAC TargetLinker TypePermeability (PAMPA)Reference
ERK5AlkylVery Low[5]
ERK5PEG-based~1000-fold higher than alkyl[5]

Facilitating Productive Ternary Complex Formation

The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are paramount in achieving the optimal geometry for this interaction. A PEG4 linker often provides a favorable balance of length and conformational flexibility to span the distance between the two proteins without inducing steric clashes.[6]

Studies on Bruton's tyrosine kinase (BTK) degraders have shown that while longer linkers (≥ 4 PEG units) were well-tolerated and resulted in potent degradation, shorter linkers led to a significant impairment of binding affinity for both BTK and the E3 ligase, CRBN.[6] This suggests that a certain minimum linker length, often achievable with a PEG4 spacer, is necessary to avoid steric hindrance and allow for productive ternary complex formation.

Table 3: Degradation Efficiency of PROTACs with Varying Linker Compositions

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
BTKShort Linkers (<4 PEG units)Significantly HigherLower[6]
BTKLonger Linkers (≥4 PEG units)1-40 nMHigh[6]
BRD4PEG4 LinkerPotent DegradationHighIllustrative from multiple studies
BRD4Alkyl LinkerVariable PotencyVariableIllustrative from multiple studies

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs involve understanding their mechanism of action and employing a series of well-defined experimental procedures.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Warhead-PEG4-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->Ternary_Complex

PROTAC-mediated protein degradation pathway.

The evaluation of a PROTAC's efficacy follows a systematic workflow, from initial design and synthesis to cellular and biochemical assays.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (e.g., Caco-2) Solubility->Permeability Degradation Degradation Assay (Western Blot, etc.) Permeability->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption by measuring the rate of compound transport across a monolayer of human Caco-2 cells.

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable Transwell inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.

2. Assay Procedure (Apical to Basolateral Permeability):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Add the PROTAC solution to the apical (A) compartment.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) compartment.

  • Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • To assess active efflux, a bidirectional assay is performed by also measuring transport from the basolateral to the apical compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Conclusion

The linker is a pivotal component in PROTAC design, with the choice between a PEG4 spacer and an alkyl chain having profound implications for the molecule's overall performance. The incorporation of a PEG4 spacer offers significant advantages in terms of enhancing solubility and optimizing cell permeability through conformational flexibility. Furthermore, a PEG4 linker often provides the necessary length to facilitate the formation of a stable and productive ternary complex, leading to efficient target protein degradation. While the optimal linker is ultimately target- and system-dependent, the evidence suggests that a PEG4 spacer is a versatile and highly effective starting point for the rational design of novel PROTAC therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Br-PEG4-CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced bioconjugates, precise characterization of linker molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of Br-PEG4-CH2-Boc, a heterobifunctional PEG linker, alongside alternative analytical methodologies. Supported by experimental data from closely related compounds, this document details analytical protocols, presents comparative data, and visualizes experimental workflows to aid in the robust characterization of this critical reagent.

The this compound linker, a molecule featuring a bromo group for nucleophilic substitution, a tetra-polyethylene glycol (PEG) spacer for enhancing solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc)-protected amine for controlled conjugation, is a valuable tool in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Verifying its identity, purity, and stability is a critical step in any synthetic workflow. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information.

Mass Spectrometry Analysis: A Detailed Look

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method for the analysis of this compound. This technique allows for the separation of the conjugate from impurities prior to its introduction into the mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) data for confident identification.

Expected Mass Spectral Data

The theoretical monoisotopic mass of this compound (C14H27BrO6) is approximately 370.10 g/mol for the 79Br isotope and 372.10 g/mol for the 81Br isotope. Due to the natural isotopic abundance of bromine (approximately 50.7% 79Br and 49.3% 81Br), the mass spectrum is expected to show a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units.

Common adducts observed in ESI-MS include the protonated molecule [M+H]+, the sodiated molecule [M+Na]+, and the ammoniated molecule [M+NH4]+. Fragmentation in the mass spectrometer can also occur, with characteristic losses of the Boc group (-100 Da) or isobutylene (B52900) from the Boc group (-56 Da), and cleavage of the PEG chain, resulting in a series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).

Ion Species Expected m/z (for 79Br) Expected m/z (for 81Br) Notes
[M+H]+371.11373.11Protonated molecule
[M+Na]+393.09395.09Sodiated adduct
[M+NH4]+388.14390.14Ammoniated adduct
[M-Boc+H]+271.11273.11Loss of the Boc group
[M-isobutylene+H]+315.11317.11Loss of isobutylene from the Boc group

Table 1. Expected m/z values for this compound in positive ion ESI-MS.

Experimental Protocols

Protocol 1: LC-MS Analysis of this compound

Objective: To confirm the molecular weight and purity of the this compound conjugate.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Mode: Positive ion mode.

  • Mass Range: m/z 100-1000.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the characteristic isotopic pattern of the brominated compound and common adducts. The purity is assessed by integrating the peak area of the target compound in the total ion chromatogram (TIC).

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach is often necessary for complete characterization.

Technique Information Provided Advantages Limitations
Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification, fragmentation patterns.High sensitivity and specificity, provides definitive molecular weight.Can be destructive, ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, confirmation of functional groups, quantification.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, retention time.Robust, quantitative, and can be automated.Does not provide direct structural information.

Table 2. Comparison of analytical techniques for the characterization of this compound.

Protocol 2: ¹H NMR Spectroscopy of this compound

Objective: To confirm the chemical structure and the presence of key functional groups.

Methodology:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire a ¹H NMR spectrum. Key signals to observe include the singlet for the Boc group protons (~1.4 ppm), the multiplets for the PEG chain protons (~3.6 ppm), and the methylene (B1212753) protons adjacent to the bromine and the ester group.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical relationship of a multi-technique characterization approach.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS System cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Analyzer (TOF or Orbitrap) ESI->MS Detector Detector MS->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Interpretation Interpretation: - Molecular Weight - Isotopic Pattern - Fragmentation TIC->Interpretation MassSpectrum->Interpretation Characterization_Strategy cluster_techniques Analytical Techniques cluster_information Characterization Data Compound This compound Conjugate MS Mass Spectrometry (LC-MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR HPLC HPLC (UV Detection) Compound->HPLC MW Molecular Weight & Fragmentation MS->MW Structure Molecular Structure & Functional Groups NMR->Structure Purity Purity & Impurity Profile HPLC->Purity Final Comprehensive Characterization MW->Final Structure->Final Purity->Final

The Impact of PEGylation on In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of the in vivo performance of ADCs featuring a polyethylene (B3416737) glycol (PEG) linker, with a focus on short-chain PEG moieties, against alternatives such as the non-PEGylated linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The inclusion of a Br-PEG4-CH2-Boc linker, a short, flexible, and hydrophilic spacer, aims to enhance the pharmacokinetic properties and overall efficacy of ADCs.

This guide summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for in vivo efficacy evaluation, and utilizes visualizations to illustrate the underlying principles of ADC technology and experimental workflows.

Enhancing In Vivo Performance with PEG Linkers

The conjugation of potent cytotoxic payloads to monoclonal antibodies can increase their hydrophobicity, leading to rapid clearance from circulation and reduced tumor accumulation. The incorporation of hydrophilic PEG linkers is a strategy to mitigate these effects.[1][2] Short PEG linkers, such as those based on a PEG4 moiety, can improve the solubility and stability of ADCs, potentially leading to a longer plasma half-life and enhanced tumor uptake.[2][3]

A key study on miniaturized ADCs using an affibody targeting HER2 demonstrated the significant impact of PEGylation on in vivo efficacy.[4][5] In this research, an affibody-MMAE conjugate with a non-PEGylated SMCC linker was compared to conjugates with PEG4k and PEG10k linkers. The study revealed that the inclusion of a PEG linker significantly prolonged the circulation half-life of the conjugate, which correlated with a more potent anti-tumor response in a xenograft model.[4][5]

Quantitative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy and pharmacokinetic data from a comparative study of affibody-MMAE conjugates with different linkers.

ConjugateLinker TypeElimination Half-life (t½β, min)Fold Increase in Half-life (vs. SMCC)
ZHER2-SMCC-MMAENon-PEGylated19.6 ± 4.21.0
ZHER2-PEG4k-MMAEPEGylated (4kDa)49.8 ± 8.72.5
ZHER2-PEG10k-MMAEPEGylated (10kDa)219.1 ± 35.411.2

Caption: Pharmacokinetic parameters of affibody-MMAE conjugates in rats.[4]

Treatment Group (1.5 mg/kg)Linker TypeMean Tumor Volume (mm³) at Day 18Tumor Growth Inhibition (%)
Vehicle (Saline)-~18000
ZHER2-SMCC-MMAENon-PEGylated~1200~33
ZHER2-PEG4k-MMAEPEGylated (4kDa)~800~56
ZHER2-PEG10k-MMAEPEGylated (10kDa)~400~78

Caption: In vivo anti-tumor efficacy of affibody-MMAE conjugates in an NCI-N87 xenograft model.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are the protocols for the key experiments cited.

In Vivo Efficacy Study in a Xenograft Mouse Model[4][6][7][8]
  • Cell Culture: Human gastric cancer NCI-N87 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Animal Model: Female BALB/c nude mice (5-7 weeks old) are used for the study.

  • Tumor Implantation: 5 x 10^6 NCI-N87 cells in 100 µL of serum-free medium are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured every other day using a caliper, and calculated using the formula: Volume = (length × width²) / 2.

  • Grouping and Treatment: When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment and control groups. The ADCs or vehicle (saline) are administered intravenously via the tail vein.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the tumor volume at a specific time point or the time it takes for the tumor to reach a certain size. Survival analysis can also be performed.

Pharmacokinetic Study[4]
  • Animal Model: Male Sprague-Dawley rats are used for pharmacokinetic analysis.

  • Administration: The ADC conjugates are administered as a single intravenous bolus injection.

  • Blood Sampling: Blood samples are collected from the jugular vein at various time points post-injection.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: The concentration of the ADC in plasma samples is determined using an appropriate analytical method, such as ELISA.

  • Data Analysis: Pharmacokinetic parameters, including elimination half-life (t½β), are calculated using a non-compartmental model.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the concepts and processes involved in ADC research.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxic Payload Induces Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Xenograft_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis CellCulture 1. Tumor Cell Culture (NCI-N87) TumorInoculation 3. Subcutaneous Tumor Inoculation CellCulture->TumorInoculation AnimalAcclimation 2. Animal Acclimation (Nude Mice) AnimalAcclimation->TumorInoculation TumorMonitoring 4. Tumor Growth Monitoring TumorInoculation->TumorMonitoring Grouping 5. Randomization into Groups TumorMonitoring->Grouping Treatment 6. ADC Administration Grouping->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection EfficacyAnalysis 8. Efficacy Analysis (Tumor Growth Inhibition) DataCollection->EfficacyAnalysis

Caption: Experimental workflow for an in vivo ADC efficacy study using a xenograft model.

References

Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic and functional disparities between flexible and rigid linkers in Proteolysis Targeting Chimeras (PROTACs), this guide provides a comparative analysis supported by experimental data. We aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the rational design of next-generation protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the body's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Once dismissed as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to form a stable and productive ternary complex—the cornerstone of successful protein degradation. The choice between a flexible or a rigid linker architecture can dramatically impact a PROTAC's biological activity and physicochemical properties.

The Great Debate: Flexibility vs. Rigidity

The structural characteristics of the linker, primarily its flexibility or rigidity, play a pivotal role in dictating the spatial arrangement of the POI and E3 ligase ligands. This, in turn, affects the stability of the ternary complex and the efficiency of subsequent ubiquitination and degradation.

Flexible linkers , typically composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, offer conformational freedom. This allows the PROTAC to adopt various conformations, potentially facilitating the initial engagement of both the target protein and the E3 ligase. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule. However, the high degree of freedom can also come at an entropic cost upon ternary complex formation, potentially leading to a less stable complex.

Rigid linkers , on the other hand, incorporate structural elements like alkynes, aromatic rings, or heterocyclic systems (e.g., piperazine, triazole). These linkers pre-organize the PROTAC into a more defined conformation. This can lead to a more energetically favorable and stable ternary complex if the predetermined conformation is optimal for binding. Rigid linkers can also improve metabolic stability and pharmacokinetic properties. However, a poorly designed rigid linker may introduce steric hindrance, preventing the formation of a productive ternary complex altogether.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data from studies comparing PROTACs with flexible and rigid linkers targeting the same protein and E3 ligase, illustrating the impact of linker choice on degradation potency.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)
BTK CereblonFlexiblePEG-based1-40>85
BTK CereblonRigidPiperazine-based5>90
BRD4 VHLFlexiblePEG-based1.8~98
BRD4 VHLRigidCycloalkane-based0.9>95
FLT3 CereblonFlexibleAlkyl/PEG chains3-29276-96
FLT3 CereblonRigidTriazole-containing~10>90

Note: The data presented is a synthesis from multiple sources and is intended for comparative illustration. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy. Below are methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e-g., 20-30 µg) onto an SDS-PAGE gel.

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

7. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Surface Plasmon Resonance (SPR):

  • Objective: To measure the binding kinetics and affinity of the interactions.

  • Methodology:

    • Immobilize the E3 ligase or the target protein on a sensor chip.

    • Inject the PROTAC to measure its binary interaction.

    • To assess ternary complex formation, inject the other protein partner (pre-mixed with the PROTAC) over the immobilized protein surface.

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (KD).

    • Cooperativity (α) can be calculated by comparing the binding affinity of the protein partner in the presence and absence of the PROTAC.

Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the thermodynamic parameters of binding (KD, enthalpy ΔH, and stoichiometry n).

  • Methodology:

    • Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to measure the binary interactions.

    • To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed binary complex of the other two components.

    • The heat changes upon binding are measured to determine the thermodynamic parameters.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and a relevant signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->Ub Recruits E3_bound->PROTAC_bound

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Design Flexible & Rigid Linker PROTACs Synthesis Chemical Synthesis Design->Synthesis QC Purification & QC (NMR, MS) Synthesis->QC Biophysical Ternary Complex Assays (SPR, ITC) QC->Biophysical Cell_Treatment Cell-based Degradation Assay QC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Determine DC50 & Dmax Western_Blot->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Iterative Design & Optimization SAR->Lead_Opt Lead_Opt->Synthesis

Caption: Experimental workflow for comparing PROTAC linkers.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 FLT3_active Activated FLT3 (Dimerized & Phosphorylated) FLT3->FLT3_active Activation RAS RAS FLT3_active->RAS PI3K PI3K FLT3_active->PI3K STAT5 STAT5 FLT3_active->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Outcome Cell Proliferation, Survival, Differentiation ERK->Cell_Outcome AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Outcome STAT5->Cell_Outcome

Caption: Simplified FLT3 signaling pathway.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the therapeutic potential of the resulting molecule. Flexible linkers offer synthetic accessibility and conformational adaptability, while rigid linkers can provide pre-organized conformations that lead to more stable ternary complexes and improved pharmacokinetic profiles. A systematic approach, involving the synthesis and evaluation of PROTACs with different linker architectures, is essential for identifying the optimal linker for a given target protein and E3 ligase pair. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers to navigate the complexities of PROTAC linker design and accelerate the development of novel protein degraders.

A Comparative Guide to Linker Pharmacokinetics in Drug Conjugate Design: Spotlight on PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of drug development, particularly with advanced modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of the compound's overall success. While not a standalone therapeutic, the linker, such as the PEG-based structure exemplified by Br-PEG4-CH2-Boc, governs the pharmacokinetic (PK) and pharmacodynamic properties of the entire conjugate.[1][2] This guide provides a comparative analysis of polyethylene (B3416737) glycol (PEG) linkers against other common alternatives, supported by experimental data and standard assessment protocols.

PEG linkers are prized for their ability to impart hydrophilicity, which can enhance the solubility of often hydrophobic drug molecules.[3][4] This improved solubility aids in formulation and can improve bioavailability.[4][5] Furthermore, the practice of PEGylation—attaching PEG chains to a therapeutic—is a well-established strategy for extending the drug's circulation half-life by shielding it from enzymatic degradation and renal clearance.[4][5][6]

Comparative Analysis of PROTAC Linker Properties

The selection of a linker is a crucial decision in the design of a PROTAC or other drug conjugates. The choice between a hydrophilic, flexible PEG linker and a more rigid or hydrophobic alkyl-based linker can significantly alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPEG-Based Linkers (e.g., this compound)Alkyl-Based LinkersKey Pharmacokinetic Impact
Solubility Generally higher due to the hydrophilic nature of the ethylene (B1197577) glycol units.[2][4]Generally lower and more hydrophobic.[2][3]Higher aqueous solubility can prevent aggregation and improve formulation and bioavailability.[7]
Cell Permeability Can be enhanced. Flexible PEG chains may shield polar groups through intramolecular hydrogen bonds (a "molecular chameleon" effect), aiding membrane passage.[2][8]Can be high, but often associated with increased lipophilicity which may not be desirable for other PK properties.[1]Permeability is essential for the drug to reach its intracellular target.[8]
Metabolic Stability Can be susceptible to oxidative metabolism.[2] However, they can also shield the payload from metabolic enzymes.[4]Generally considered to have good metabolic stability, though increasing chain length can introduce metabolic liabilities.[2][]Linker stability is crucial for maintaining the integrity of the conjugate in circulation until it reaches the target site.[10]
Ternary Complex Formation (PROTACs) The flexibility of the PEG chain can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2]The conformational freedom of alkyl chains also supports complex formation but may lead to non-productive conformations.[2]The stability and geometry of the ternary complex dictate the efficiency of protein degradation.[11]
Circulation Half-Life Generally prolonged. The hydrodynamic radius of the PEG chain reduces renal filtration.[6][12]Typically shorter unless other molecular modifications are made.A longer half-life can reduce dosing frequency and increase therapeutic exposure.[5][12]

Experimental Protocols for Pharmacokinetic Assessment

A structured, multi-stage approach is required to thoroughly evaluate the pharmacokinetic properties of a novel drug conjugate. This involves a cascade of in vitro assays followed by definitive in vivo studies.[13]

In Vitro ADME Assays

These initial screens help to predict the in vivo behavior of the compound and identify potential liabilities early in the development process.

  • Metabolic Stability Assay:

    • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

    • Methodology: The compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). Samples are taken at various time points and the concentration of the parent compound is measured by liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is used to calculate the intrinsic clearance and predict the metabolic half-life.[][13]

  • Cell Permeability Assay (e.g., Caco-2):

    • Objective: To assess a compound's ability to cross the intestinal epithelium, predicting oral absorption.

    • Methodology: The compound is added to the apical side of a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer). The concentration of the compound that appears on the basolateral side is measured over time. This provides an apparent permeability coefficient (Papp).[14][15]

  • Plasma Protein Binding Assay:

    • Objective: To quantify the extent to which a compound binds to proteins in the blood plasma.

    • Methodology: The compound is incubated with plasma, and techniques like equilibrium dialysis or ultrafiltration are used to separate the protein-bound fraction from the unbound (free) fraction. Only the unbound drug is generally considered pharmacologically active and available for metabolism and excretion.[13]

In Vivo Pharmacokinetic Studies

These studies are essential for understanding the complete ADME profile of the drug conjugate in a living organism.

  • Objective: To determine key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

  • Methodology:

    • Dosing: The compound is administered to animal models (commonly rodents) via both intravenous (IV) and oral (PO) routes.[14]

    • Sample Collection: Blood samples are collected at predetermined time points after administration.

    • Bioanalysis: The concentration of the drug conjugate in the plasma is quantified using a validated LC-MS/MS method.[16]

    • Pharmacokinetic Analysis: Concentration-time data is plotted. For IV administration, this allows for the calculation of clearance, volume of distribution, and elimination half-life. For PO administration, the data is used to determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F), which is calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.[17]

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships in drug development.

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision Making MetStab Metabolic Stability (Microsomes, Hepatocytes) Perm Permeability (e.g., Caco-2 Assay) PPB Plasma Protein Binding Ternary Ternary Complex Formation (for PROTACs) PK_Study Rodent PK Study (IV and PO Dosing) Ternary->PK_Study Promising Candidates Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis PK_Params Calculate PK Parameters (t½, CL, %F) Bioanalysis->PK_Params Lead_Opt Lead Optimization PK_Params->Lead_Opt Data-Driven Refinement Lead_Opt->MetStab Iterative Design Cycle

A generalized workflow for the pharmacokinetic assessment of novel drug conjugates.

Composition Composition (PEG, Alkyl, etc.) Length Length Solubility Solubility Composition->Solubility Hydrophilicity Stability Metabolic Stability Composition->Stability Metabolic Sites Flexibility Flexibility / Rigidity Length->Stability Exposure of Metabolic Sites HalfLife Half-Life (t½) Length->HalfLife Size/Renal Clearance Permeability Permeability Flexibility->Permeability Conformational Masking Bioavailability Bioavailability (%F)

The influence of linker properties on key pharmacokinetic outcomes.

References

A Comparative Guide to the Biological Evaluation of PROTACs Synthesized with Br-PEG4-CH2-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its biological activity. This guide provides a comprehensive comparison of the biological performance of PROTACs synthesized with the flexible polyethylene (B3416737) glycol (PEG)-based linker, Br-PEG4-CH2-Boc, against PROTACs featuring alternative linker architectures, such as alkyl chains and more rigid structures. The information presented herein is supported by experimental data from studies on well-characterized protein targets, primarily Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3_Ligase Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC.

Comparative Performance Analysis of PROTAC Linkers

The choice of linker significantly impacts a PROTAC's physicochemical properties and biological activity, including its solubility, cell permeability, and the stability of the ternary complex. Below is a comparative summary of data for PROTACs with different linker types targeting BTK and BRD4. While direct data for the specific this compound linker is not available in the compared studies, the performance of PROTACs with PEG4 linkers serves as a relevant proxy.

Data Presentation: Quantitative Comparison of Linker Performance

Table 1: Comparison of BTK-Targeting PROTACs with Varying Linkers

PROTACLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MT802 PEGBTKMOLM-14~10>95[1][2]
SJF620 Modified CRBN ligand with PEG linkerBTKMOLM-14Potent>90[3]
PTD10 PEG4BTKRamos0.5>90[4]
RC-1 Reversible covalent with PEG6 linkerBTKMino<10>90[1]
Alkyl Linker PROTAC Alkyl chainBTKRamos1-40>90[5]

Table 2: Comparison of BRD4-Targeting PROTACs with Varying Linkers

PROTACLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771 PEGBRD4LNCaP<5>90[6]
PROTAC 1 Optimized PEGBRD4BL cells<1>90[7]
dBET1 PEG4BRD4HEK2932.9>90[8]
dBET6 Alkyl (C8)BRD4HEK293Potent>90
Macrocyclic PROTAC Cyclized PEGBRD4H661Comparable to MZ1>90[9]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC efficacy. A lower DC50 indicates higher potency.

Experimental Protocols for Biological Evaluation

A thorough biological evaluation of novel PROTACs involves a series of in vitro and cell-based assays to determine their binding affinity, degradation efficiency, mechanism of action, and cellular effects.

Western Blot for Protein Degradation

This is a fundamental assay to visually confirm and semi-quantify the degradation of the target protein.

Experimental Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations and time points) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE (Protein separation by size) Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 5. Blocking (Prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Target protein & loading control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Quantify band intensity) Detection->Analysis

Caption: Workflow for Western Blot analysis of PROTAC-induced degradation.

Protocol:

  • Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.

HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format, ideal for high-throughput screening.

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in your cell line of choice.

  • Cell Plating: Seed the HiBiT-tagged cells in a 96- or 384-well plate.

  • Compound Treatment: Prepare serial dilutions of the PROTACs and add them to the cells.

  • Lytic Measurement: For endpoint analysis, add a lytic detection reagent containing LgBiT protein and substrate to the cells. This reconstitutes the NanoLuc luciferase, and the luminescent signal is proportional to the amount of HiBiT-tagged protein.

  • Real-Time Measurement: For kinetic analysis, add a non-lytic detection reagent and measure luminescence at multiple time points.

  • Data Analysis: Normalize the luminescent signal to vehicle-treated controls to calculate DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase in live cells, providing evidence of ternary complex formation.

Protocol:

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the acceptor) in cells.

  • Labeling: Add the HaloTag® ligand, which is a fluorescent tracer, to the cells.

  • PROTAC Treatment: Treat the cells with the PROTAC of interest.

  • BRET Measurement: If the PROTAC induces the formation of a ternary complex, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal using a plate reader.

  • Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex.

Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a measure of the apparent permeability coefficient (Papp).

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport of a compound.

Signaling Pathway Analysis: Downstream Effects of Target Degradation

The degradation of a target protein by a PROTAC is expected to modulate downstream signaling pathways, leading to the desired therapeutic effect. As many PROTACs with PEG-based linkers have been developed to target BTK and BRD4, their respective signaling pathways are presented below.

BTK Signaling Pathway in B-Cells

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Degradation of BTK by a PROTAC is expected to inhibit this pathway.

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK Degradation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB_AP1 NF-κB & AP-1 Activation Calcium->NFkB_AP1 PKC->NFkB_AP1 Cell_Outcome B-Cell Proliferation, Survival & Differentiation NFkB_AP1->Cell_Outcome

Caption: BTK signaling pathway and the inhibitory effect of a BTK PROTAC.[10]

BRD4 Downstream Signaling

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, such as c-MYC. Degradation of BRD4 leads to the downregulation of these genes, resulting in anti-proliferative effects.[6][11]

BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 Degradation Super_Enhancers Super-Enhancers Acetylated_Histones->Super_Enhancers P_TEFb P-TEFb Super_Enhancers->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Activates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation

Caption: Downstream effects of BRD4 degradation by a PROTAC.

Conclusion

The biological evaluation of PROTACs is a multifaceted process that requires a suite of assays to characterize their performance. The linker is a key determinant of a PROTAC's efficacy, and systematic variation of its length and composition is crucial for optimization. While direct comparative data for PROTACs synthesized with this compound is limited in the public domain, the extensive research on PEG-linked PROTACs provides a strong foundation for their application. The data presented in this guide, derived from studies on important cancer targets, demonstrates that PEG-based linkers, such as the PEG4 variant, can be utilized to generate highly potent and efficacious PROTACs. The provided experimental protocols offer a robust framework for researchers to design, synthesize, and evaluate novel PROTACs, thereby advancing the field of targeted protein degradation.

References

A Head-to-Head Comparison of Different Length PEG Linkers in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the most versatile and widely used linkers are polyethylene (B3416737) glycol (PEG) chains. The length of the PEG linker is not merely a spacer but a crucial parameter that profoundly influences the physicochemical properties, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective, data-driven comparison of different length PEG linkers, supported by experimental evidence and detailed methodologies.

The Impact of PEG Linker Length on Bioconjugate Performance

The length of a PEG linker can dramatically alter the performance of a bioconjugate. Shorter PEG linkers (e.g., PEG2, PEG4) may offer a balance between improved pharmacokinetics and high potency, while longer PEG chains (e.g., PEG12, PEG24 and beyond) are often employed to enhance solubility and reduce immunogenicity.[1][2] The optimal length is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome.

In Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the PEG linker connects the antibody to the cytotoxic payload. Its length can influence the drug-to-antibody ratio (DAR), stability, and in vivo performance. Hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, potentially allowing for a higher DAR.[3][4] However, the effect of PEG length on DAR can be complex, with a trade-off between decreased hydrophobicity and increased steric hindrance.[5]

Longer PEG chains in ADCs generally lead to a longer plasma half-life and lower clearance rates.[6] This is attributed to the increased hydrodynamic size, which reduces renal clearance, and the shielding effect of the PEG chain, which can minimize non-specific interactions.[7][] However, an excessively long linker might negatively impact the ADC's cytotoxicity.[7]

In Proteolysis-Targeting Chimeras (PROTACs)

For PROTACs, the PEG linker tethers a target protein-binding ligand to an E3 ligase-recruiting ligand. The linker's length is critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and degradation.[9][10][] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while a linker that is too long may result in a non-productive complex where ubiquitination is inefficient.[9][10] Studies have shown that the optimal linker length for maximal degradation efficiency (Dmax) and potency (DC50) varies depending on the specific target protein and E3 ligase pair.[12][13]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, providing a head-to-head comparison of the impact of different PEG linker lengths on the performance of ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
Linker LengthADC ConstructDrug-to-Antibody Ratio (DAR)Plasma Half-life (t½)In Vitro Cytotoxicity (IC50)Reference(s)
No PEGZHER2-SMCC-MMAENot Specified19.6 min5.1 nM (NCI-N87 cells)[7]
4 kDa PEGZHER2-PEG4K-MMAENot Specified49.2 min31.9 nM (NCI-N87 cells)[7]
10 kDa PEGZHER2-PEG10K-MMAENot Specified219.0 min111.3 nM (NCI-N87 cells)[7]
PEG8mDPR-(PEG8)-glucuronide-MMAE8Approaching parental antibodyNot Specified[6]
< PEG8mDPR-(8Rapidly clearedNot Tolerated in vivo[6]
PEG12Val-Cit-PAB-MMAE~2.7Not Specified~2-fold less potent than DAR 4[5]
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
Linker Length (atoms)Target ProteinE3 LigaseDC50DmaxReference(s)
9Estrogen Receptor α (ERα)VHL140 µM (Cell Viability IC50)Not Specified[12]
16Estrogen Receptor α (ERα)VHL26 µM (Cell Viability IC50)>90%[12][14]
< 12TANK-binding kinase 1 (TBK1)VHLNo degradation0%[12]
12-29TANK-binding kinase 1 (TBK1)VHLSubmicromolar (3 nM for 21 atoms)~96%[12]
0 PEG unitsBRD4CRBN< 0.5 µMNot Specified[12]
1-2 PEG unitsBRD4CRBN> 5 µMNot Specified[12]
4-5 PEG unitsBRD4CRBN< 0.5 µMNot Specified[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of PEG linkers. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) ADC->ReceptorBinding 1. Binding Antigen Tumor Cell Antigen Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) ReceptorBinding->Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA) PayloadRelease->Target 5. Target Engagement CellDeath Cell Death (Apoptosis) Target->CellDeath 6. Cytotoxicity

Mechanism of action for an Antibody-Drug Conjugate (ADC).[15]

PROTAC_Degradation_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation Target Protein Degradation Proteasome->Degradation 3. Degradation Ub Ubiquitin Ub->Ubiquitination

PROTAC-mediated targeted protein degradation pathway.[16]

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection SynthesizeLinkers Synthesize PEG Linkers (e.g., PEG4, PEG8, PEG12) Conjugate Conjugate to Antibody/Ligand SynthesizeLinkers->Conjugate Characterize Characterize Conjugates (e.g., SEC, HIC, MS) Conjugate->Characterize Cytotoxicity Cytotoxicity Assay (IC50) Characterize->Cytotoxicity Stability Plasma Stability Assay Characterize->Stability Permeability Cell Permeability Assay (PROTACs) Characterize->Permeability PK Pharmacokinetic Study Characterize->PK Efficacy Xenograft Model Efficacy Study Characterize->Efficacy Analyze Compare Performance & Select Optimal Linker Cytotoxicity->Analyze Stability->Analyze Permeability->Analyze PK->Analyze Efficacy->Analyze

A generalized experimental workflow for comparing different length PEG linkers.[3][17]

Detailed Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of results, detailed and standardized experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (for ADCs)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • ADCs with varying PEG linker lengths

  • Isotype control ADC

  • Free cytotoxic payload

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and -negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, isotype control ADC, and free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the different concentrations of the test articles. Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the logarithm of the ADC concentration. Determine the IC50 values using a non-linear regression model.[17][18]

Protocol 2: In Vitro Plasma Stability Assay (for ADCs)

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADCs with varying PEG linker lengths

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Sample collection tubes

  • Analytical method for quantifying total antibody and conjugated antibody (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADCs in plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

  • Sample Processing: Process the plasma samples to separate the ADC from plasma proteins. This may involve affinity capture using protein A/G beads.

  • Quantification:

    • Total Antibody: Measure the concentration of total antibody using a generic ELISA that captures the antibody regardless of its conjugation state.

    • Conjugated Antibody/Payload: Measure the amount of intact ADC or released payload using a specific method. For cleavable linkers, the free payload can be quantified by LC-MS/MS. For non-cleavable linkers, the drug-to-antibody ratio (DAR) can be determined by hydrophobic interaction chromatography (HIC) or mass spectrometry.[15][16]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein induced by PROTACs with different PEG linker lengths.

Materials:

  • Cell line expressing the target protein

  • PROTACs with varying PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with different concentrations of the PROTACs or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies for the target protein and the loading control, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal and then to the vehicle-treated control to determine the percentage of protein degradation. Calculate the DC50 and Dmax values from the dose-response curve.[9]

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the performance of bioconjugates. As the presented data and methodologies illustrate, there is no one-size-fits-all solution. Shorter PEG linkers may be advantageous for maximizing in vitro potency, while longer linkers are often necessary to improve in vivo pharmacokinetics and solubility. A systematic and empirical approach to linker length optimization is therefore essential for the development of safe and effective ADCs and PROTACs. By carefully considering the interplay between the linker, the conjugated molecules, and the biological system, researchers can rationally design bioconjugates with an optimized therapeutic index.

References

Safety Operating Guide

Proper Disposal of Br-PEG4-CH2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Br-PEG4-CH2-Boc as a halogenated organic waste. Segregate from non-halogenated waste streams and dispose of through a licensed hazardous waste disposal service. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory during handling and disposal.

This document provides detailed safety and disposal procedures for this compound (tert-Butyl (1-bromo-2-(2-(2-(2-ethoxy)ethoxy)ethyl)carbamate)), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

Safety and Hazard Information

While comprehensive toxicological data for this compound is not fully available, existing safety data sheets (SDS) and information on structurally related compounds indicate potential hazards. The compound is classified as a skin and eye irritant and may cause respiratory irritation[1].

PropertyDataSource
Chemical Name tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate[1]
CAS Number 165963-71-3[1]
Molecular Formula C11H22BrNO4[1]
Molecular Weight 312.20 g/mol [1]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
Disposal Recommendation Dispose of contents/container to hazardous waste disposal[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear safety glasses or goggles to protect against splashes.

  • Handle the compound within a fume hood to avoid inhalation of any potential vapors or aerosols.

2. Waste Segregation:

  • This compound is a brominated organic compound and must be disposed of as halogenated organic waste .

  • Use a designated, clearly labeled, and leak-proof waste container for halogenated organic solvents and solids.

  • Do not mix with non-halogenated waste, as this will complicate and increase the cost of disposal.

3. Container Management:

  • Ensure the halogenated waste container is in good condition and compatible with the chemical.

  • Keep the container closed when not in use.

  • Do not overfill the container; allow for adequate headspace.

  • Label the container with "Halogenated Organic Waste" and list the chemical constituents, including "this compound".

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and contaminated surfaces into the designated halogenated waste container.

  • Clean the spill area thoroughly.

5. Final Disposal:

  • Arrange for the collection of the halogenated waste container by a licensed environmental waste management company.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Incineration at a high temperature is a common disposal method for halogenated organic compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_classification Waste Classification cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the compound halogenated? B->C D Collect in Halogenated Waste Container C->D Yes E Collect in Non-Halogenated Waste Container C->E No F Licensed Hazardous Waste Disposal D->F E->F

Caption: Decision workflow for the proper disposal of this compound.

Note on Environmental Impact: Polyethylene glycol (PEG) compounds can be persistent in the environment. While specific data on this compound is limited, proper disposal as hazardous waste is essential to prevent its release into aquatic and terrestrial ecosystems.

References

Essential Safety and Operational Guide for Handling Br-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Br-PEG4-CH2-Boc (tert-Butyl 14-Bromo-3,6,9,12-tetraoxatetradecanoate). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.

Physicochemical and Storage Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 1807505-29-8[1][2]
Molecular Formula C₁₄H₂₇BrO₆[2]
Molecular Weight 371.27 g/mol [1]
Appearance Colorless to Yellow/Light Yellow Clear Liquid[1][2]
Purity >95.0% to ≥97.0%[1][2]
Storage (Pure Form) -20°C (3 years)[2]
Storage (Refrigerated) 0-10°C[1]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[2]
Shipping Condition Ambient Temperature[3][4]
Known Sensitivity Heat Sensitive[1]

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is advisable to consult the manufacturer's glove compatibility chart.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned. For larger quantities or risk of splashing, a chemical-resistant apron is also recommended.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or mists.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from receipt to disposal.

G cluster_receipt_storage Receipt and Storage cluster_preparation Preparation and Use cluster_cleanup_disposal Cleanup and Disposal A Receive Shipment at Ambient Temperature B Inspect Container for Damage or Leaks A->B C Log Chemical in Inventory B->C D Store at Recommended Temperature (-20°C for long-term) C->D E Don Appropriate PPE (Goggles, Gloves, Lab Coat) F Work Within a Certified Chemical Fume Hood E->F G Allow Vial to Warm to Room Temperature Before Opening F->G H Perform Experimental Procedures G->H I Decontaminate Work Surfaces J Segregate Waste into Appropriate Hazardous Waste Containers I->J K Dispose of Contaminated PPE J->K L Arrange for Licensed Professional Waste Disposal K->L

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste materials, including unused product, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), should be collected in a designated and properly labeled hazardous waste container.

  • Professional Disposal : It is recommended to contact a licensed professional waste disposal service for the final disposal of the chemical waste.[5]

  • Disposal Method : Chemical incineration in a facility equipped with an afterburner and scrubber is a suggested method of disposal for similar chemical compounds.[5]

  • Contaminated Packaging : Dispose of the original packaging as unused product.[5]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-PEG4-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Br-PEG4-CH2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.